molecular formula C13H11FO B1581190 3-Fluorobenzhydrol CAS No. 365-17-3

3-Fluorobenzhydrol

Cat. No.: B1581190
CAS No.: 365-17-3
M. Wt: 202.22 g/mol
InChI Key: ILYUNJUNPZKDOD-UHFFFAOYSA-N
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Description

3-Fluorobenzhydrol, also known as (3-Fluorophenyl)(phenyl)methanol, is a fluorinated organic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity . As a benzhydrol derivative, this compound features a central carbon atom bonded to both a phenyl and a 3-fluorophenyl ring, offering researchers two distinct aromatic systems for further synthetic modification. Its structure makes it a valuable precursor for the synthesis of more complex molecules, including ligands for catalysis and monomers for specialized polymers. While the specific biological activity of this compound itself may not be defined, compounds of this class are frequently employed as key scaffolds. Researchers utilize them in the development of active pharmaceutical ingredients (APIs), where the fluorine atom can be critical for optimizing a drug candidate's properties through structure-activity relationship (SAR) studies . The primary value of this compound lies in its role as a building block. It is strictly for research applications in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYUNJUNPZKDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341169
Record name 3-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-17-3
Record name 3-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluorobenzhydrol chemical properties and reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluorobenzhydrol: Chemical Properties and Reactivity Profile

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named (3-fluorophenyl)(phenyl)methanol, is a secondary alcohol characterized by a benzhydryl scaffold with a fluorine atom substituted at the meta-position of one phenyl ring. This fluorine substitution imparts unique electronic properties that can influence molecular interactions and metabolic stability, making it a valuable building block in drug discovery.

Structural and Identifying Information
  • Chemical Structure:

    alt text

  • CAS Number: 365-17-3[1][2]

  • Molecular Formula: C₁₃H₁₁FO[1][2]

  • Molecular Weight: 202.22 g/mol [1][2]

  • Synonyms: (3-Fluorophenyl)(phenyl)methanol[1]

Physicochemical Data Summary

The following table summarizes the key physical properties of this compound, which are critical for its handling, reaction setup, and purification.

PropertyValueSource
Melting Point 26-27 °C[1]
Boiling Point 178-179 °C (at 16 Torr)[1]
Density 1.180 ± 0.06 g/cm³ (Predicted)[1]
pKa 13.28 ± 0.20 (Predicted)[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature distinct regions. The aromatic protons will appear as complex multiplets between 7.0 and 7.5 ppm. The benzylic proton (CH-OH) will be a singlet or doublet around 5.8 ppm, which may show coupling to the hydroxyl proton. A broad singlet corresponding to the hydroxyl proton (OH) will also be present, and its chemical shift is solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals in the aromatic region (110-145 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The benzylic carbon (CH-OH) signal will appear around 75 ppm.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, characteristic of the aryl-fluoride environment.

  • IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of principal functional groups. A broad peak around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong absorptions between 1000-1200 cm⁻¹ are characteristic of the C-O stretch. Aromatic C-H and C=C stretching vibrations will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[5]

  • MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 202.22. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage to form the stable benzhydryl cation.[3]

Synthesis of this compound

A standard and reliable method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent to 3-fluorobenzaldehyde.

Synthetic Workflow: Grignard Reaction

G cluster_start Starting Materials cluster_reagent Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Aqueous Workup cluster_product Final Product Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard + Mg in dry Ether Mg Magnesium Turnings Mg->Grignard Aldehyde 3-Fluorobenzaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Grignard->Intermediate + 3-Fluorobenzaldehyde Product This compound Intermediate->Product + Workup Workup Acidic Quench (e.g., NH4Cl) Workup->Product

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reagent
  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous diethyl ether. Slowly add a solution of bromobenzene in anhydrous ether to initiate the reaction. Reflux the mixture until most of the magnesium is consumed to yield a solution of phenylmagnesium bromide.

  • Addition Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-fluorobenzaldehyde in anhydrous ether dropwise, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Reactivity Profile and Key Transformations

The reactivity of this compound is dominated by its secondary alcohol functional group.

A. Oxidation to 3-Fluorobenzophenone

The secondary alcohol can be readily oxidized to the corresponding ketone, 3-fluorobenzophenone, a valuable intermediate in its own right. Various oxidizing agents can be employed.[6][7]

Oxidation Workflow

G Start This compound Product 3-Fluorobenzophenone Start->Product Oxidation Oxidant Oxidizing Agent (e.g., Bleach, PCC, SeO2) Oxidant->Product Solvent Solvent (e.g., DCM, Acetone) Solvent->Product

Caption: Oxidation of this compound to 3-Fluorobenzophenone.

Experimental Protocol: Bleach (NaOCl) Oxidation[8]
  • Setup: Dissolve this compound in a suitable solvent like ethyl acetate or dichloromethane (DCM).

  • Reaction: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) if using a biphasic system. Cool the mixture in an ice bath and add household bleach (sodium hypochlorite solution) dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Separate the organic layer. Wash with sodium sulfite solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude 3-fluorobenzophenone, which can be purified by recrystallization or chromatography.

B. Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This reaction is often catalyzed by a strong acid.[8][9][10]

Esterification Workflow (Fischer Esterification)

G Start This compound Product 3-Fluorobenzhydryl Ester Start->Product Reflux Reagent Carboxylic Acid (R-COOH) Reagent->Product Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Product

Caption: Fischer Esterification of this compound.

Experimental Protocol: General Esterification
  • Setup: In a round-bottom flask, combine this compound, a carboxylic acid (e.g., acetic acid), and a catalytic amount of concentrated sulfuric acid in a solvent like toluene.

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture and wash with saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry it, and concentrate it. Purify the resulting ester by column chromatography.

Applications in Research and Drug Development

Fluorinated organic molecules are of paramount importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for introducing the fluorobenzhydryl moiety into larger, more complex molecules. This structural motif is found in various biologically active compounds, including those targeting the central nervous system.[11][12] Its derivatives are explored as potential glycine transporter inhibitors and in the development of treatments for neuropsychiatric disorders.[11]

Safety and Handling

Proper safety precautions are essential when working with this compound and its reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents and sources of ignition.[13]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure adequate ventilation in the affected area.[15][16]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]

    • Skin: Wash off with soap and plenty of water.[14]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16]

References

An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Drug Discovery and the Unique Case of 3-Fluorobenzhydrol

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physical properties is paramount. These characteristics, such as melting and boiling points, are not mere data points; they are indicators of the intermolecular forces at play, which in turn dictate a compound's solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate these properties.[1][2] Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, profoundly influencing a molecule's electronic distribution, metabolic stability, and binding affinity to biological targets.[3][4][5]

This guide provides an in-depth technical exploration of the physical properties of this compound, a fluorinated derivative of benzhydrol. We will delve into its melting and boiling points, offering not just the empirical data but also a detailed rationale for these values grounded in the principles of intermolecular forces. Furthermore, we will present standardized, field-proven protocols for the experimental determination of these critical parameters. This document is designed to equip researchers with the foundational knowledge and practical methodologies necessary to effectively handle and characterize this compound and similar fluorinated compounds in a drug discovery and development context.

Core Physical Properties of this compound

The introduction of a fluorine atom onto one of the phenyl rings of benzhydrol has a discernible effect on its physical properties. A summary of the key physical data for this compound and its parent compound, benzhydrol, is presented below for comparative analysis.

Compound Structure Melting Point (°C) Boiling Point (°C) Molecular Weight ( g/mol )
Benzhydrol65-67297-298184.24[6]
This compound26-27178-179 (at 16 Torr)202.22[7][8]

The Causality Behind the Physical Properties: An Analysis of Intermolecular Forces

The observed differences in the melting and boiling points between benzhydrol and this compound can be rationalized by examining the influence of the fluorine substituent on the predominant intermolecular forces: hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding

The primary intermolecular interaction governing the physical properties of both molecules is hydrogen bonding, owing to the presence of the hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).

The introduction of a highly electronegative fluorine atom at the meta position of one of the phenyl rings in this compound induces a negative inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and, to a lesser extent, from the benzylic carbon and the attached hydroxyl group. This can slightly increase the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonding interactions in some contexts.[9] However, the fluorine atom itself can also act as a weak hydrogen bond acceptor.[10] The interplay of these electronic effects and potential intramolecular interactions can influence the overall strength of intermolecular hydrogen bonding in the solid and liquid states.

Dipole-Dipole Interactions

Benzhydrol possesses a dipole moment due to the polar C-O and O-H bonds. In this compound, the highly polar C-F bond introduces an additional strong dipole. The overall molecular dipole moment is the vector sum of these individual bond dipoles. The presence of the C-F bond in this compound is expected to increase the molecule's overall polarity, leading to stronger dipole-dipole interactions between molecules in the liquid state.[11] These enhanced electrostatic attractions require more energy to overcome, which would typically contribute to a higher boiling point.

Van der Waals Forces (London Dispersion Forces)

Van der Waals forces are present in all molecules and increase with the number of electrons and the surface area of the molecule.[12][13] this compound has a higher molecular weight and more electrons than benzhydrol, which would suggest stronger van der Waals forces. Perfluorination of aromatic compounds has been shown to reinforce their van der Waals interactions.[14]

Synthesizing the Effects: Explaining the Melting and Boiling Points

The significantly lower melting point of this compound (26-27 °C) compared to benzhydrol (65-67 °C) suggests that the fluorine substitution disrupts the crystal lattice packing more than it enhances intermolecular attractive forces in the solid state. The introduction of the fluorine atom may interfere with the efficient packing of the molecules, leading to a less stable crystal lattice that requires less energy to break apart.

Conversely, the boiling point of this compound is lower than that of benzhydrol, which may seem counterintuitive given the expected increase in polarity and van der Waals forces. However, it is crucial to note that the reported boiling point for this compound (178-179 °C) is at reduced pressure (16 Torr).[7] Extrapolating this to atmospheric pressure would result in a significantly higher temperature, likely closer to that of benzhydrol. The complex interplay of enhanced dipole-dipole interactions and potentially altered hydrogen bonding networks in the liquid state, along with the increased molecular weight, determines the boiling point. A definitive comparison would require the boiling point of this compound at standard pressure.

Experimental Determination of Physical Properties

Accurate and reproducible determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections provide detailed, step-by-step methodologies for these crucial experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

  • Sample Preparation:

    • Place a small amount of dry this compound powder on a clean, dry watch glass.

    • Crush the powder into a fine consistency using a spatula.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the sample holder of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned with the bulb adjacent to the sample.

  • Measurement:

    • Turn on the apparatus and set an initial heating rate to rapidly approach the expected melting point.

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording:

    • Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Insert capillary into Mel-Temp prep2->meas1 meas2 Heat rapidly to ~15°C below MP meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record T_initial (first liquid) meas3->meas4 meas5 Record T_final (all liquid) meas4->meas5 result Report melting point range (T_initial - T_final) meas5->result

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination using a Thiele Tube

  • Sample Preparation:

    • Add a small amount (a few drops) of liquid this compound to a small test tube or a fusion tube.

    • Seal one end of a capillary tube using a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the thermometer and test tube assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Data Recording:

    • Record the temperature at which the liquid enters the capillary tube as the boiling point. Note the atmospheric pressure if it deviates significantly from standard pressure.

Logical Relationship in Boiling Point Determination

BoilingPointLogic node_heating Heating Liquid node_vapor_pressure Vapor Pressure Increases node_heating->node_vapor_pressure node_pressure_equality Vapor Pressure = Atmospheric Pressure node_vapor_pressure->node_pressure_equality node_boiling Boiling Occurs (Rapid Bubbles) node_pressure_equality->node_boiling node_cooling Cooling node_boiling->node_cooling node_bp_measurement Liquid Enters Capillary (Boiling Point) node_cooling->node_bp_measurement

Caption: Logical sequence of events in boiling point measurement.

Applications and Relevance in Drug Development

The benzhydrol moiety is a common scaffold in medicinal chemistry, and its fluorination can significantly impact a compound's therapeutic potential. The introduction of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and oral bioavailability.[4]

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

  • Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as dipole-dipole interactions and weak hydrogen bonds, thereby enhancing binding affinity and potency.[15]

While specific applications of this compound itself are not extensively documented in publicly available literature, its structure represents a valuable building block for the synthesis of novel drug candidates. The principles governing its physical properties are directly applicable to the design and development of new chemical entities containing fluorinated benzhydryl groups for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[16][17]

Conclusion

This compound serves as an excellent case study for understanding the profound impact of fluorination on the physical properties of organic molecules. Its melting and boiling points, while seemingly straightforward parameters, are the macroscopic manifestation of a complex interplay of intermolecular forces at the molecular level. For drug development professionals, a thorough grasp of these principles is not merely academic; it is a critical component of rational drug design. By understanding how a simple atomic substitution can alter a compound's physical behavior, researchers can more effectively design molecules with optimized pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

A Theoretical Exploration of 3-Fluorobenzhydrol's Molecular Architecture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 3-Fluorobenzhydrol, a halogenated derivative of diphenylmethanol with significant potential in medicinal chemistry and materials science. We delve into the principles of computational chemistry to elucidate the conformational landscape, electronic properties, and spectroscopic signatures of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and a practical, step-by-step guide to the theoretical analysis of this compound. By integrating established quantum chemical methods with a logical, self-validating workflow, we aim to provide a robust foundation for future experimental and in-silico studies.

Introduction: The Significance of Fluorinated Benzhydrols

Benzhydrol and its derivatives are key structural motifs in a wide array of pharmacologically active compounds and functional materials. The introduction of a fluorine atom, as in this compound (C₁₃H₁₁FO), can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics.[1][2] Understanding the precise three-dimensional arrangement of atoms and the distribution of electrons within this compound is therefore paramount for predicting its behavior and designing novel applications.

This guide will systematically explore the molecular structure of this compound through the lens of modern computational techniques. We will outline the theoretical basis for these methods, provide a detailed workflow for their application, and discuss the interpretation of the resulting data.

Theoretical Methodology: A Quantum Chemical Approach

To obtain accurate and quantitative data on the molecular system of this compound, quantum chemical calculations are an indispensable tool.[3] Density Functional Theory (DFT) has emerged as a particularly powerful and versatile method, offering a favorable balance between computational cost and accuracy for organic molecules.[4]

The Rationale for DFT

DFT calculations allow us to model the electronic structure of molecules, providing insights into geometries, energies, and a host of other properties. The B3LYP hybrid functional, in conjunction with a Pople-style basis set such as 6-31G(d,p), has been shown to yield reliable results for a wide range of organic compounds and is an excellent starting point for the study of this compound.[4] This combination effectively accounts for electron correlation and provides a good description of the molecular orbitals.

Computational Workflow

The theoretical investigation of this compound's molecular structure can be broken down into a series of logical steps, as illustrated in the following workflow diagram.

Computational_Workflow A Initial Structure Generation B Geometry Optimization A->B Input for Optimization C Frequency Calculation B->C Optimized Geometry E Electronic Property Calculation B->E Calculation of Orbitals, Charges, etc. D Conformational Analysis C->D Validation of Minimum Energy Structure F Spectroscopic Prediction C->F Prediction of IR and Raman Spectra

Caption: A typical workflow for the theoretical study of a molecule like this compound.

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. The initial geometry can be based on known structures of similar molecules like benzhydrol.[5]

  • Geometry Optimization: The initial structure is then optimized using the B3LYP/6-31G(d,p) level of theory. This process systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable molecular structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the vibrational (infrared and Raman) spectra of the molecule.

  • Conformational Analysis: The presence of rotatable bonds in this compound (particularly the C-C and C-O bonds of the carbinol group) suggests the possibility of multiple stable conformers. A systematic conformational search or molecular dynamics simulation can be employed to identify other low-energy structures.

  • Electronic Property Calculation: Using the optimized geometry, a range of electronic properties can be calculated. These include:

    • Natural Bond Orbital (NBO) analysis: To investigate intramolecular interactions, charge distribution, and hybridization.

    • Molecular Electrostatic Potential (MEP) mapping: To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbital (HOMO-LUMO) analysis: To determine the molecule's electronic reactivity and kinetic stability.

Predicted Molecular Structure and Properties

Optimized Geometry

The optimized geometry of this compound is expected to feature a tetrahedral carbon atom at the center of the benzhydryl moiety, bonded to the two phenyl rings, a hydrogen atom, and the hydroxyl group. The presence of the fluorine atom on one of the phenyl rings will likely induce minor changes in the bond lengths and angles of that ring compared to the unsubstituted ring.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted ValueJustification
C-F Bond Length~1.35 ÅTypical for a C-F bond on an aromatic ring.
O-H Bond Length~0.97 ÅCharacteristic of an alcohol O-H bond.
C-O Bond Length~1.43 ÅTypical for a C-O single bond in an alcohol.
Phenyl Ring Dihedral AngleVariableDependent on the specific low-energy conformer.
Conformational Landscape

The rotational freedom around the C-C bonds connecting the central carbon to the phenyl rings and the C-O bond will give rise to different conformers. The relative energies of these conformers will be determined by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the fluorine atom or the pi-system of the phenyl rings.

Conformational_Isomers A Conformer A B Conformer B A->B Rotation C Conformer C B->C Rotation C->A Rotation

Caption: Conformational isomers of this compound can interconvert through bond rotation.

Electronic Properties and Reactivity

The fluorine atom, being highly electronegative, will act as an electron-withdrawing group, influencing the electron density distribution across the molecule.

  • NBO Analysis: This is expected to show a significant polarization of the C-F bond and a net negative charge on the fluorine atom.

  • MEP Map: The MEP map will likely reveal a region of negative electrostatic potential around the fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be a site of positive potential.

  • HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich phenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) may be distributed across the aromatic system. The energy gap between the HOMO and LUMO will provide an indication of the molecule's chemical reactivity.

Validation and Correlation with Experimental Data

A key aspect of theoretical studies is their validation against experimental data. For this compound, the predicted vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. For instance, the characteristic O-H stretching frequency in the IR spectrum is a key feature that can be predicted and compared.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of this compound's molecular structure. By employing DFT calculations, we can gain deep insights into its geometry, conformational preferences, and electronic properties. These theoretical predictions provide a valuable foundation for understanding the molecule's behavior and can guide future experimental work, including synthesis, spectroscopic characterization, and evaluation of its biological activity. Further studies could involve exploring its interactions with biological targets through molecular docking simulations or investigating its properties in different solvent environments.

References

The Rising Profile of 3-Fluorobenzhydrol: A Technical Guide to Emerging Research Opportunities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, 3-Fluorobenzhydrol is emerging as a molecule of significant interest. Its unique combination of a chiral diarylmethanol core and the electronic influence of a meta-positioned fluorine atom presents a compelling platform for the development of novel therapeutics, chiral catalysts, and advanced materials. This guide provides a senior-level perspective on the untapped research potential of this compound, moving beyond its basic properties to explore tangible, high-impact research and development trajectories. We will dissect its synthetic versatility, delve into promising applications in drug discovery—particularly for Central Nervous System (CNS) disorders—and outline key methodologies for its asymmetric synthesis and derivatization. This document serves as a technical roadmap for scientists aiming to leverage the unique attributes of this versatile fluorinated intermediate.

Foundational Overview: The this compound Scaffold

This compound, (3-fluorophenyl)(phenyl)methanol, is a secondary alcohol distinguished by its diaryl structure, where one aromatic ring is substituted with a fluorine atom at the meta position. This seemingly simple modification imparts profound changes to the molecule's physicochemical properties compared to its non-fluorinated parent, benzhydrol.

The fluorine atom's high electronegativity creates a strong, polarized C-F bond, which can modulate the molecule's pKa, lipophilicity, and metabolic stability.[1][2] These alterations are highly sought after in drug design, as they can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and resistance to metabolic degradation.[3] The benzhydrol core itself is a well-established pharmacophore, present in numerous marketed drugs, particularly antihistamines and CNS-active agents.[4] The combination of these two features makes this compound a privileged scaffold for future discovery efforts.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference
CAS Number 365-17-3[5][6]
Molecular Formula C₁₃H₁₁FO[5]
Molecular Weight 202.22 g/mol [5][6]
Melting Point 26-27 °C[6]
Boiling Point 178-179 °C (at 16 Torr)[6]
Appearance White to off-white solid/liquid[4]
Solubility Soluble in common organic solvents[4]

Synthesis and Derivatization: Unlocking the Potential

The utility of a chemical scaffold is directly tied to its synthetic accessibility and the ease with which it can be diversified. This compound excels in both regards.

Core Synthesis

The most common and industrially scalable method for synthesizing this compound is the Grignard reaction. This involves the addition of a phenylmagnesium halide to 3-fluorobenzaldehyde. The causality behind this choice of reaction is its high yield, operational simplicity, and the ready availability of the starting materials.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Grignard Reaction Grignard Reaction 3-Fluorobenzaldehyde->Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

Figure 1: Synthesis of this compound via Grignard reaction.
Key Derivatization Pathways

The hydroxyl group of this compound is the primary handle for derivatization, allowing for the introduction of a wide range of functionalities.

  • Etherification: Williamson ether synthesis can be employed to introduce alkyl or aryl groups, a common strategy for modulating solubility and creating ligands for various receptors.

  • Esterification: Reaction with acyl chlorides or carboxylic acids yields esters, which can act as prodrugs or introduce new points of interaction with biological targets.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles, such as amines, azides, or cyanides. This is a powerful method for building more complex molecules, such as piperazine-containing derivatives for CNS applications.[2]

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The structural similarity of the 3-fluorobenzhydryl moiety to the core of many CNS-active drugs makes this a particularly fertile area for research. The introduction of fluorine can enhance blood-brain barrier (BBB) penetration and improve metabolic stability.[7]

CNS-Active Agents

The benzhydryl group is a key component of drugs targeting dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). By using this compound as a starting material, novel analogs of compounds like modafinil or pipradrol can be synthesized. The fluorine substituent can alter the binding affinity and selectivity for these transporters, potentially leading to new treatments for ADHD, narcolepsy, or depression.

Furthermore, the synthesis of piperazine derivatives from this compound is a promising avenue for developing novel antipsychotics or anxiolytics.[2][8] The piperazine moiety is a common feature in many successful CNS drugs, and its combination with the fluorobenzhydryl scaffold could yield compounds with improved efficacy and side-effect profiles.

Anticancer and Antiviral Agents

Recent research has shown that fluorinated benzimidazole and quinazoline derivatives possess potent anticancer activities.[2][9] this compound can serve as a precursor to elaborate aryl structures that can be incorporated into these heterocyclic systems. For example, oxidation to 3-fluorobenzophenone followed by multi-step synthesis could lead to novel Aurora kinase B inhibitors.[2] Similarly, a Chinese patent describes the use of substituted 3-fluorophenyl methanol compounds in preparing drugs for treating cytomegalovirus infections, highlighting the potential in antiviral research.[10]

Potential Research Area 2: Asymmetric Synthesis and Chiral Resolution

This compound is a chiral molecule, and its enantiomers are likely to exhibit different pharmacological activities and metabolic profiles. The development of methods to access enantiomerically pure this compound is therefore of high importance.

Asymmetric Reduction

The asymmetric reduction of the corresponding ketone, 3-fluorobenzophenone, is a direct route to enantiopure this compound. Established methods like the Corey-Bakshi-Shibata (CBS) reduction or asymmetric transfer hydrogenation using chiral ruthenium catalysts are highly effective for related substrates and can be readily adapted.[11] These methods provide access to either enantiomer with high enantiomeric excess (ee).

Enzymatic Resolution

Kinetic resolution using enzymes, particularly lipases, is an increasingly popular method for obtaining chiral alcohols.[8][12][13] Racemic this compound can be subjected to enantioselective acylation catalyzed by an immobilized lipase. One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. This method is often preferred for its mild reaction conditions and high selectivity.

G cluster_start Starting Material cluster_process Process cluster_products Separated Products Racemic this compound Racemic this compound Enzymatic Acylation Enzymatic Acylation Racemic this compound->Enzymatic Acylation (R)-3-Fluorobenzhydrol (R)-3-Fluorobenzhydrol Enzymatic Acylation->(R)-3-Fluorobenzhydrol (S)-3-Fluorobenzhydryl Ester (S)-3-Fluorobenzhydryl Ester Enzymatic Acylation->(S)-3-Fluorobenzhydryl Ester Lipase + Acyl Donor Lipase + Acyl Donor Lipase + Acyl Donor->Enzymatic Acylation

Figure 2: Workflow for enzymatic resolution of this compound.

Key Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 3-fluorobenzaldehyde and phenylmagnesium bromide.

Materials:

  • 3-Fluorobenzaldehyde (1.0 eq)

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with 3-fluorobenzaldehyde dissolved in anhydrous diethyl ether.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. The phenylmagnesium bromide solution is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates the alkoxide intermediate and precipitates magnesium salts.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Enzymatic Kinetic Resolution of this compound

Objective: To resolve racemic this compound into its enantiomers using a lipase.

Materials:

  • Racemic this compound (1.0 eq)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a dry flask containing a magnetic stirrer, add racemic this compound, anhydrous solvent, and molecular sieves (to ensure anhydrous conditions, which is critical for lipase activity).

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase followed by the acyl donor. The flask is sealed and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction is monitored over time (typically 24-72 hours) by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve the highest possible ee for both products.

  • Work-up: Once the desired conversion is reached, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused, a key advantage of this method.

  • Separation and Purification: The solvent is removed under reduced pressure. The remaining mixture of the unreacted alcohol enantiomer and the esterified enantiomer is separated by flash column chromatography.

  • Deprotection (if needed): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of this compound.

Toxicology and Metabolic Profile Insights

While specific toxicological data for this compound is not extensively available, insights can be drawn from related fluorinated compounds. The primary metabolic pathways are likely to involve hydroxylation of one or both aromatic rings, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[1][4]

A key consideration in the toxicology of fluorinated pharmaceuticals is the potential for defluorination, which could lead to the formation of toxic metabolites such as fluoroacetate.[14] However, the C-F bond on an aromatic ring is generally very stable and less prone to metabolic cleavage than aliphatic C-F bonds. Nevertheless, any drug development program involving this compound derivatives must include thorough metabolic and toxicological profiling to assess any potential liabilities.

Future Outlook and Conclusion

This compound stands at the intersection of established medicinal chemistry principles and the ever-expanding field of organofluorine chemistry. Its potential as a versatile building block is clear, yet largely untapped. The most promising research avenues lie in its use as a precursor for novel CNS-active agents and in the development of its enantiomerically pure forms for stereoselective synthesis. The methodologies outlined in this guide provide a robust starting point for researchers to explore these areas. As the demand for more sophisticated and effective pharmaceuticals grows, scaffolds like this compound will undoubtedly play an increasingly important role in the discovery pipeline. It is a molecule whose time for in-depth investigation has come.

References

Methodological & Application

Application Note & Protocol Guide: Asymmetric Synthesis of Chiral 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of Chiral Fluorinated Benzhydrols

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Chiral diarylmethanols, such as 3-Fluorobenzhydrol, represent a privileged structural motif and a critical chiral building block for the synthesis of numerous pharmaceuticals, including antihistamines, anti-depressants, and calcium channel blockers. The stereochemistry of the hydroxyl group is frequently pivotal for biological activity, making the development of robust, scalable, and highly enantioselective synthetic routes a paramount objective in drug discovery and development.[3][4]

This guide provides an in-depth analysis and detailed protocols for the asymmetric synthesis of this compound, focusing on two preeminent, field-proven catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenation. We will dissect the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and outline the analytical workflows required to validate enantiopurity.

Method I: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[5] Developed by E.J. Corey, R. K. Bakshi, and S. Shibata, the reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7]

Principle and Mechanistic Insight

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The causality of the stereochemical outcome is not arbitrary but a direct consequence of molecular organization:

  • Catalyst-Reductant Coordination: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7] This pre-coordination step activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.

  • Ketone Activation & Orientation: The prochiral ketone (3-fluorobenzophenone) then coordinates to the now more Lewis-acidic endocyclic boron atom. Steric repulsion dictates that the larger substituent of the ketone (the phenyl group) orients away from the bulky substituent on the catalyst's stereogenic center.[8]

  • Intramolecular Hydride Transfer: This precise geometric arrangement locks the substrate into a rigid, six-membered, chair-like transition state. The hydride is then delivered intramolecularly from the coordinated borane to only one face of the carbonyl, leading to the formation of the chiral alcohol with high predictability and enantiomeric excess (ee).[6][8]

The choice of the (S)- or (R)-catalyst directly determines whether the resulting alcohol will be (R)- or (S)-configured, respectively.

CBS_Mechanism cluster_0 Catalytic Cycle Ketone 3-Fluorobenzophenone TransitionState Six-Membered Transition State Ketone->TransitionState Catalyst (S)-CBS Catalyst + BH₃ Complex Catalyst-BH₃ Complex Catalyst->Complex Coordination Complex->TransitionState Ketone Binding Product_Catalyst Product-Catalyst Adduct TransitionState->Product_Catalyst Intramolecular Hydride Transfer Product_Catalyst->Catalyst Regeneration Product Chiral (R)-3-Fluorobenzhydrol Product_Catalyst->Product Release

Figure 1: Simplified catalytic cycle for the CBS reduction.

Detailed Experimental Protocol: (R)-3-Fluorobenzhydrol

This protocol describes the synthesis of (R)-3-Fluorobenzhydrol using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials & Reagents:

  • 3-Fluorobenzophenone (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Dissolve 3-fluorobenzophenone (e.g., 10 mmol, 2.00 g) in 40 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of 1 M solution, 1.0 mmol, 0.1 eq) to the stirred solution.

  • Reductant Addition: Add the borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol, 0.6 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the non-catalyzed, racemic reduction from competing with the desired catalytic pathway.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 5 mL of methanol at 0 °C. Vigorous gas evolution (H₂) will occur.

  • Work-up: After gas evolution ceases, warm the mixture to room temperature. Add 20 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Expected Performance Data
ParameterTypical ValueNotes
Catalyst Loading 5 - 10 mol%Higher loading may be needed for less reactive substrates.
Reaction Time 1 - 5 hoursMonitored by TLC or LC-MS.
Temperature 0 °C to RTLower temperatures generally improve enantioselectivity.
Chemical Yield 90 - 98%Post-purification.
Enantiomeric Excess (ee) >95% eeDetermined by chiral HPLC analysis.

Method II: Noyori Asymmetric Hydrogenation

Awarded the Nobel Prize in Chemistry in 2001, the Noyori asymmetric hydrogenation is a powerful tool for the reduction of ketones, known for its high efficiency, excellent enantioselectivity, and atom economy. The most common systems utilize Ruthenium(II) catalysts bearing a C₂-symmetric diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. A related method, asymmetric transfer hydrogenation (ATH), uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, which can be more practical for standard laboratory setups.[9]

Principle and Mechanistic Insight

The Noyori hydrogenation operates through a non-classical, metal-ligand cooperative mechanism. The key to its success is the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl substrate within a defined chiral pocket.

  • Precatalyst Activation: The Ru(II)-dihalide precatalyst is activated in the presence of a base and the hydrogen source (H₂ gas or a donor like isopropanol) to form the active Ru-hydride species.

  • Substrate Coordination & Outer-Sphere Mechanism: The ketone substrate does not coordinate directly to the metal center in the rate-determining step. Instead, it interacts with the catalyst complex through hydrogen bonding between the carbonyl oxygen and the N-H proton of the diamine ligand.

  • Concerted Hydrogen Transfer: The reaction proceeds via a six-membered pericyclic transition state where the Ru-H hydride and the N-H proton are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[10] The steric and electronic properties of the chiral BINAP and diamine ligands create a highly organized environment that allows this transfer to occur on only one enantiotopic face of the ketone.

Noyori_Mechanism cluster_1 Asymmetric Transfer Hydrogenation Cycle Active_Catalyst Active [Ru-H] Catalyst TransitionState Pericyclic Transition State (Ketone + Catalyst + H-Donor) Active_Catalyst->TransitionState Ketone & H-Donor Interaction Product_Complex [Ru]-Product Complex TransitionState->Product_Complex Concerted H⁻/H⁺ Transfer Product_Release Chiral Alcohol Product Product_Complex->Product_Release Dissociation Regeneration Catalyst Regeneration Product_Complex->Regeneration Regeneration->Active_Catalyst H-Donor Replenishment

Figure 2: Conceptual flow of Noyori-type asymmetric transfer hydrogenation.

Detailed Experimental Protocol: (S)-3-Fluorobenzhydrol via ATH

This protocol describes a representative transfer hydrogenation using a commercially available Ru-diamine-diphosphine catalyst and formic acid/triethylamine as the hydrogen source.

Materials & Reagents:

  • 3-Fluorobenzophenone (1.0 eq)

  • (R,R)-Ts-DPEN Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) (0.005 - 0.01 eq)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Under an inert atmosphere, add 3-fluorobenzophenone (e.g., 5 mmol, 1.00 g) and the Ru-catalyst (e.g., 0.05 mmol, 32 mg) to a round-bottom flask with a magnetic stirrer.

  • Solvent & H-Source: Add 10 mL of the chosen solvent (e.g., ACN) followed by the formic acid/triethylamine mixture (e.g., 5 eq of formic acid, ~1.0 mL of the 5:2 mixture). Causality Note: The azeotropic mixture is a convenient and effective source of hydrogen. Triethylamine acts as the base required for the catalytic cycle.

  • Reaction: Stir the homogeneous solution at the specified temperature (e.g., 28-40 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding 20 mL of water.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 15 mL) to remove residual formic acid, followed by brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography to afford the enantiopure alcohol.

Expected Performance Data
ParameterTypical ValueNotes
Catalyst Loading 0.5 - 1.0 mol%Very high turnover numbers are achievable.
Reaction Time 8 - 24 hoursHighly dependent on substrate and temperature.
Temperature 25 - 50 °CMild conditions are generally sufficient.
Chemical Yield >95%Typically very clean reactions.
Enantiomeric Excess (ee) 97 - >99% eeOne of the most selective methods available.

Analytical Validation: Confirmation of Enantiomeric Purity

The synthesis of a chiral molecule is incomplete without rigorous validation of its enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.[11][12]

Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for resolving chiral alcohols. Polysaccharide-based columns (e.g., Chiralpak AD-H, AS-H, or Chiralcel OD-H, OJ-H) are excellent starting points.

  • Mobile Phase: For normal-phase HPLC, a mixture of hexane and isopropanol (IPA) is typically used. Start with a ratio of 90:10 (Hexane:IPA).

  • Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in the mobile phase. Also prepare a sample of the racemic alcohol (synthesized via reduction with NaBH₄) for peak identification.

  • Analysis: Inject the racemic standard first to determine the retention times of both enantiomers (t_R1, t_R2) and the resolution factor (Rs).

  • Optimization: Adjust the mobile phase composition to achieve baseline separation (Rs > 1.5). Decreasing the percentage of the polar modifier (IPA) will generally increase retention times and improve resolution.

  • Quantification: Inject the synthesized chiral sample. Integrate the peak areas for both enantiomers (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Validation_Workflow cluster_workflow Synthesis and Validation Workflow Start 3-Fluorobenzophenone Synthesis Asymmetric Synthesis (CBS or Noyori) Start->Synthesis Workup Workup & Purification Synthesis->Workup Product Purified Chiral Alcohol Workup->Product Analysis Chiral HPLC Analysis Product->Analysis Data Calculate Yield & ee% Analysis->Data Final Validated Enantioenriched This compound Data->Final

Figure 3: Overall workflow from synthesis to final product validation.

References

Application Note: High-Purity 3-Fluorobenzhydrol via Optimized Ethanol/Water Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzhydrol is a critical benzhydryl moiety utilized as a precursor in the synthesis of various pharmaceutical agents and fine chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This application note provides a detailed, robust protocol for the purification of this compound using a mixed-solvent recrystallization technique with an ethanol and water system. The methodology is grounded in the principles of differential solubility and is designed to be a self-validating system for achieving high-purity crystalline product. We will explore the scientific rationale behind solvent selection, procedural steps, and critical parameter control.

Introduction and Scientific Principles

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[5][6]

1.1. Rationale for the Ethanol/Water Mixed-Solvent System

For compounds like this compound, a single solvent may not provide the optimal solubility profile—being either too effective a solvent at all temperatures (leading to poor recovery) or too poor a solvent to allow for initial dissolution. A mixed-solvent system offers a powerful alternative.

In this protocol, we employ an ethanol/water system based on the "good solvent/bad solvent" or antisolvent principle.[7][8]

  • Ethanol ("Good Solvent"): As a moderately polar organic solvent, ethanol readily dissolves this compound and many organic impurities, especially when heated.

  • Water ("Antisolvent"): Water is a highly polar solvent and is fully miscible with ethanol. However, due to the largely nonpolar, hydrophobic structure of this compound, it exhibits very poor solubility in water.[9]

By dissolving the crude product in a minimal amount of hot ethanol and then carefully adding hot water, we can precisely manipulate the solvent polarity to find a "cloud point"—the exact point of saturation.[10][11] Adding a few drops of hot ethanol to redissolve the precipitate creates a solution that is perfectly saturated at a high temperature, setting the stage for high-yield, high-purity crystal formation upon cooling.[10][12]

1.2. The Critical Role of Cooling Rate

The rate at which the saturated solution is cooled is a critical determinant of crystal size and purity.

  • Slow Cooling: Gradual cooling allows molecules to selectively deposit onto the growing crystal lattice in an orderly fashion, excluding impurity molecules. This process favors the formation of larger, purer crystals.[4][5]

  • Rapid Cooling (Quenching): Fast cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to precipitate rapidly and non-selectively, trapping impurities within the crystal structure and typically resulting in smaller, less pure crystals.[5]

Experimental Protocol: Recrystallization of this compound

This protocol is designed to be a self-validating system. Adherence to the described steps, particularly the controlled addition of solvents and the cooling profile, is essential for achieving a reproducible, high-purity outcome.

2.1. Materials and Equipment

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Boiling chips or magnetic stir bar

Equipment:

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Water bath or heating mantle

  • Stemless funnel (for hot filtration)

  • Fluted filter paper

  • Buchner funnel and vacuum filter flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Graduated cylinders

  • Ice bath

  • Melting point apparatus

2.2. Workflow Diagram The following diagram outlines the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Analysis Dissolve 1. Dissolve Crude Solid in Minimum Hot Ethanol Decolorize 2. Optional: Add Charcoal, Reheat (if solution is colored) Dissolve->Decolorize  If needed HotFilter 3. Optional: Hot Gravity Filtration (to remove insoluble impurities) Decolorize->HotFilter AddWater 4. Add Hot Water to Cloud Point HotFilter->AddWater AddEthanol 5. Add Hot Ethanol to Clarify AddWater->AddEthanol Cooling 6. Slow Cooling to Room Temp, then Ice Bath AddEthanol->Cooling VacFilter 7. Isolate Crystals (Vacuum Filtration) Cooling->VacFilter Wash 8. Wash with Ice-Cold Ethanol/Water VacFilter->Wash Dry 9. Dry Crystals Wash->Dry Analyze 10. Purity & Yield Analysis (MP, Spectroscopy) Dry->Analyze

Caption: Workflow for the purification of this compound.

2.3. Step-by-Step Methodology

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar or boiling chips. Add a small volume of ethanol (e.g., 15-20 mL) and begin heating the mixture with gentle stirring on a hot plate or in a water bath. Add more ethanol in small portions until the solid just dissolves completely at or near the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (tip of a spatula). Reheat the solution to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.[4][10]

  • Hot Gravity Filtration (Optional but Recommended): This step is necessary if activated charcoal was used or if insoluble impurities are visible. To prevent premature crystallization, pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the warm funnel and pour the hot solution through it in portions.[3][13] If crystals form in the funnel, they can be dissolved by washing with a small amount of boiling solvent.[3]

  • Inducing Saturation: Reheat the clear filtrate to boiling. While swirling the flask, add hot deionized water dropwise from a pipette. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the "cloud point," indicating the solution is now saturated.[10][11]

  • Creating the Saturated Solution: To the hot, cloudy mixture, add hot ethanol dropwise, again with swirling, until the turbidity just disappears and the solution becomes clear again.[8][10] At this stage, the solution is perfectly saturated at its boiling point.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. The formation of well-defined crystals should be observed. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1][5]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel fitted with an appropriate size filter paper.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of an ice-cold mixture of ethanol and water (in a ratio similar to your final recrystallization mixture). This removes any residual mother liquor without dissolving a significant amount of the product.[1][11]

  • Drying: Continue to draw air through the crystals on the Buchner funnel to partially dry them. Then, carefully transfer the crystals to a watch glass or drying dish and allow them to dry completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[1]

Data and Purity Assessment

All quantitative data and critical parameters should be carefully recorded.

Table 1: Critical Parameters for this compound Recrystallization

ParameterTypical Value / RangeRationale and Key Considerations
Initial Solvent Ethanol"Good solvent" to dissolve the target compound and similar organic impurities.[7]
Antisolvent Deionized Water"Bad solvent" for this compound; used to reduce solubility and induce crystallization.[7][8]
Dissolution Temp. ~78 °C (Boiling point of Ethanol)Ensures maximum solubility is achieved with a minimum volume of solvent.
Cooling Profile Slow cooling to ~20-25 °C, then 0-5 °CSlow cooling is essential for the formation of large, pure crystals.[4][5] An ice bath maximizes yield.
Washing Solvent Ice-cold Ethanol/Water mixtureRemoves soluble impurities from crystal surfaces without significant product loss.
Expected Purity >99% (by HPLC/GC)Dependent on the purity of the crude material and adherence to the protocol.
Expected Recovery 75-90%Recovery is maximized by using the minimum amount of solvent and ensuring complete crystallization in an ice bath.

3.1. Purity Verification

The success of the purification must be validated empirically.

  • Melting Point Analysis: A primary indicator of purity. Pure this compound should have a sharp melting point range. Impurities will typically cause the melting point to be depressed and the range to broaden.[1][11]

  • Chromatographic and Spectroscopic Analysis: For rigorous quality control in research and development, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the identity and quantify the purity of the final product.[1]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much ethanol was used; solution is not saturated.Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[10] If this fails, try scratching the inner surface of the flask with a glass rod or adding a tiny seed crystal of pure product to induce nucleation.[3][10]
"Oiling Out" The solution is cooling too rapidly, or the concentration of impurities is very high, depressing the melting point below the temperature of crystallization.Reheat the solution to dissolve the oil. Add a slightly larger amount of hot ethanol and allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water and letting both cool together).[10]
Low Percent Recovery Too much solvent was used for dissolution or washing; premature crystallization occurred during hot filtration.Ensure the minimum amount of hot solvent is used. Wash crystals with a minimal volume of ice-cold solvent. Ensure the filtration apparatus is properly pre-heated for hot filtration.[10]
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization process, incorporating the optional activated charcoal step before the hot gravity filtration.[10]

References

Application Note & Protocol: Selective Oxidation of 3-Fluorobenzhydrol to 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals. 3-Fluorobenzophenone, in particular, serves as a key building block in medicinal chemistry, with its derivatives exhibiting a range of biological activities. The synthesis of this ketone from its corresponding alcohol, 3-Fluorobenzhydrol, requires a carefully selected oxidation protocol that is both efficient and chemoselective, especially given the electronic properties of the fluorine substituent.

This application note provides a detailed, field-proven protocol for the oxidation of this compound to 3-Fluorobenzophenone. We will focus on the use of Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, celebrated for its mild reaction conditions, high functional group tolerance, and avoidance of toxic heavy metals.[1][2][3] The rationale behind the choice of this reagent over other common oxidants will be discussed, followed by a step-by-step experimental procedure, safety guidelines, and a comparative overview of alternative methods.

Rationale for Method Selection: The Dess-Martin Periodinane Advantage

While several methods exist for the oxidation of secondary alcohols, the Dess-Martin oxidation offers distinct advantages for substrates like this compound.[1]

  • Mild and Neutral Conditions: The reaction proceeds at room temperature and under neutral pH, which prevents potential side reactions or degradation of acid- or base-sensitive functional groups.[2][3]

  • High Selectivity: DMP is highly selective for the oxidation of alcohols and generally does not affect other common functional groups.[1]

  • Avoidance of Toxic Metals: Unlike chromium-based reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin oxidation circumvents the use of toxic heavy metals, aligning with the principles of green chemistry and simplifying waste disposal.[1][2]

  • Ease of Workup: The workup procedure is typically straightforward, involving simple filtration and extraction.[1][2]

Other methods, while effective, present certain drawbacks. For instance, Swern oxidation, although mild, generates the malodorous and toxic dimethyl sulfide as a byproduct.[4][5] TEMPO-catalyzed oxidations are efficient but often require careful control of the co-oxidant and pH.[6][7] PCC is a reliable oxidant but suffers from the toxicity of chromium and can lead to the formation of tarry byproducts.[8][9]

Experimental Protocol: Dess-Martin Oxidation of this compound

This protocol details the oxidation of this compound to 3-Fluorobenzophenone using Dess-Martin Periodinane.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Dess-Martin Periodinane (DMP)Synthesis Gradee.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Saturated aqueous NaHCO₃ solutionReagent GradeIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Fisher Sci.
Diethyl ether (Et₂O)ACS Gradee.g., Fisher Sci.
HexanesACS Gradee.g., Fisher Sci.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.9 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir at room temperature until the alcohol is completely dissolved.

  • Addition of DMP: In a single portion, add Dess-Martin Periodinane (2.5 g, 5.9 mmol, 1.2 equiv.) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether (40 mL).

  • Workup: Pour the diluted mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Shake vigorously for 1-2 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (starting from 95:5) to afford the pure 3-fluorobenzophenone.

Data Summary
ParameterValue
SubstrateThis compound
Oxidizing AgentDess-Martin Periodinane (DMP)
Stoichiometry (DMP)1.2 equivalents
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time1-2 hours
WorkupQuenching with NaHCO₃, extraction
PurificationFlash Column Chromatography
Expected Yield>90%

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental protocol.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolution 1. Dissolve this compound in anhydrous DCM addition 2. Add Dess-Martin Periodinane dissolution->addition stirring 3. Stir at Room Temperature (1-2 hours) addition->stirring quench 4. Quench with NaHCO₃ and dilute with Et₂O stirring->quench Reaction Complete extract 5. Extract with Et₂O quench->extract dry 6. Dry over Na₂SO₄ extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Flash Column Chromatography concentrate->purify product product purify->product Pure 3-Fluorobenzophenone

Caption: Experimental workflow for the oxidation of this compound.

Mechanism of Dess-Martin Oxidation

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine atom of the DMP.[10] This is followed by an intramolecular proton transfer and subsequent reductive elimination to yield the ketone, acetic acid, and an iodine(III) byproduct.

Safety Precautions

  • Handling Oxidizing Agents: Dess-Martin Periodinane is a strong oxidizing agent and should be handled with care. It is also potentially explosive upon impact or heating, especially in its impure form.[2][11] Always use a spatula made of non-metallic material to handle the reagent.[12] Store DMP in a cool, dry place away from combustible materials.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when performing this protocol.[14][15]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potential aerosols of the reagent.[13][16]

  • Waste Disposal: Dispose of all chemical waste, including residual DMP and chromium-containing waste from alternative methods, in accordance with institutional and local safety regulations.

Alternative Oxidation Protocols

While the Dess-Martin oxidation is recommended, other methods can also be employed for this transformation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4][17][18]

  • Advantages: Mild conditions, high yields, and avoidance of heavy metals.[5]

  • Disadvantages: Production of the volatile and malodorous dimethyl sulfide (DMS).[4][5] Requires cryogenic temperatures (-78 °C).[19]

TEMPO-Catalyzed Oxidation

This method uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[6][20]

  • Advantages: Catalytic use of the oxidant, environmentally benign co-oxidants can be used, and mild reaction conditions.[7]

  • Disadvantages: Can be sensitive to substrate and reaction conditions; over-oxidation to carboxylic acids can occur with primary alcohols if not carefully controlled.[6]

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid.[9]

  • Advantages: A reliable and well-established reagent for oxidizing secondary alcohols to ketones.[8][21]

  • Disadvantages: Based on toxic chromium(VI), which poses health and environmental risks.[9] The reaction can sometimes be sluggish, and the workup can be complicated by the formation of a tarry chromium byproduct.[8]

Conclusion

The protocol detailed in this application note, centered on the use of Dess-Martin Periodinane, offers a reliable, efficient, and safer alternative for the synthesis of 3-Fluorobenzophenone from this compound. The mild reaction conditions, high selectivity, and straightforward workup make it an ideal choice for researchers in academic and industrial settings, particularly in the context of drug discovery and development where functional group tolerance and reproducibility are paramount. By understanding the rationale behind the chosen methodology and adhering to the outlined safety precautions, scientists can confidently execute this important chemical transformation.

References

Application Notes and Protocols: 3-Fluorobenzhydrol as a Key Intermediate in the Synthesis of Novel Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine and Chiral Alcohols in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological profiles. The unique electronic properties of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Concurrently, the use of chiral building blocks, particularly chiral alcohols, is paramount in developing stereochemically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[2][3][4][5][6] 3-Fluorobenzhydrol, a fluorinated chiral secondary alcohol, sits at the intersection of these two critical areas of drug discovery, offering a valuable scaffold for the synthesis of novel bioactive molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a potential new-generation antihistamine, a 3-fluoro analog of the widely used drug Cetirizine. We will explore the rationale behind this synthetic strategy, provide a detailed, step-by-step protocol, and discuss the potential advantages of the resulting molecule.

The Benzhydryl Moiety in Antihistamines: A Proven Pharmacophore

Many successful second-generation antihistamines, such as Cetirizine and its active enantiomer Levocetirizine, feature a diarylmethyl (benzhydryl) group.[1][7][8] This structural motif is crucial for their antagonist activity at the histamine H1 receptor. The synthesis of these drugs often involves the alkylation of a piperazine derivative with a substituted benzhydryl halide.[4][6] Given this precedent, this compound presents itself as an ideal starting material for creating novel analogs with potentially enhanced properties.

The introduction of a fluorine atom at the 3-position of one of the phenyl rings in the benzhydryl moiety is hypothesized to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially leading to a longer duration of action.

  • Modulate Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with the histamine H1 receptor, potentially increasing potency.

Synthetic Workflow: From this compound to a Novel Antihistamine Analog

The proposed synthetic pathway to the 3-fluoro analog of Cetirizine mirrors the established synthesis of Cetirizine, beginning with the conversion of this compound to the corresponding chloride, followed by alkylation of a protected piperazine derivative, and subsequent functional group manipulations.

Synthetic_Workflow A This compound B 3-Fluorobenzhydryl Chloride A->B SOCl₂ C 1-((3-Fluorophenyl)(phenyl)methyl)-4-(tert-butoxycarbonyl)piperazine B->C Piperazine-1-carboxylic acid tert-butyl ester, Base D 1-((3-Fluorophenyl)(phenyl)methyl)piperazine C->D TFA or HCl E 2-(2-(4-((3-Fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid (3-Fluoro-Cetirizine) D->E 2-(2-Chloroethoxy)acetic acid derivative, Base caption Figure 1. Proposed synthetic workflow for 3-Fluoro-Cetirizine.

Caption: Figure 1. Proposed synthetic workflow for 3-Fluoro-Cetirizine.

Experimental Protocols

Part 1: Synthesis of 3-Fluorobenzhydryl Chloride

This protocol describes the conversion of this compound to 3-Fluorobenzhydryl Chloride, a key intermediate for the subsequent alkylation step.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-Fluorobenzhydryl Chloride. The product is often used in the next step without further purification.

Reactant Molar Mass ( g/mol ) Equivalents
This compound202.221.0
Thionyl chloride118.971.2

Table 1. Stoichiometry for the synthesis of 3-Fluorobenzhydryl Chloride.

Part 2: Synthesis of 1-((3-Fluorophenyl)(phenyl)methyl)piperazine

This protocol details the N-alkylation of a protected piperazine with 3-Fluorobenzhydryl Chloride and subsequent deprotection. Using a protected piperazine, such as tert-butyl piperazine-1-carboxylate, is crucial for achieving mono-alkylation.[9]

Materials:

  • 3-Fluorobenzhydryl Chloride (from Part 1)

  • tert-Butyl piperazine-1-carboxylate

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

Step 2a: Alkylation

  • Reaction Setup: In a round-bottom flask, combine 3-Fluorobenzhydryl Chloride (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-((3-Fluorophenyl)(phenyl)methyl)-4-(tert-butoxycarbonyl)piperazine.

Step 2b: Deprotection

  • Reaction Setup: Dissolve the purified product from Step 2a in dichloromethane.

  • Addition of Acid: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Concentration: Remove the solvent and excess acid under reduced pressure to yield the desired 1-((3-Fluorophenyl)(phenyl)methyl)piperazine, typically as a salt.

Reactant Molar Mass ( g/mol ) Equivalents
3-Fluorobenzhydryl Chloride220.671.0
tert-Butyl piperazine-1-carboxylate186.271.1
Potassium carbonate138.212.0

Table 2. Stoichiometry for the alkylation of protected piperazine.

Part 3: Synthesis of 2-(2-(4-((3-Fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid (3-Fluoro-Cetirizine)

This final part of the synthesis involves the alkylation of the secondary amine of the piperazine ring with a suitable acetic acid derivative, followed by hydrolysis to yield the final bioactive molecule.

Materials:

  • 1-((3-Fluorophenyl)(phenyl)methyl)piperazine (from Part 2)

  • Methyl 2-(2-chloroethoxy)acetate or 2-(2-chloroethoxy)acetonitrile

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Sodium hydroxide (NaOH) for hydrolysis

  • Water, Ethanol

  • Hydrochloric acid (for salt formation)

Procedure:

  • Alkylation: In a round-bottom flask, dissolve 1-((3-Fluorophenyl)(phenyl)methyl)piperazine (1.0 eq) and sodium carbonate (2.0 eq) in a suitable solvent like ethanol. Add methyl 2-(2-chloroethoxy)acetate (1.1 eq) and heat the mixture to reflux for 12-24 hours.

  • Hydrolysis: After the alkylation is complete, add a solution of sodium hydroxide (e.g., 2M aqueous solution) and continue to reflux for another 2-4 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the dihydrochloride salt of 2-(2-(4-((3-Fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid.

  • Purification: The final product can be further purified by recrystallization.

Synthesis_Mechanism cluster_0 Alkylation of Piperazine cluster_1 Final Alkylation and Hydrolysis A R-NH (Piperazine) C R-N-R' + HX A->C Nucleophilic Substitution B R'-X (3-Fluorobenzhydryl Chloride) B->C D R-N-R' F R-N(R')-CH₂CH₂-O-CH₂CO₂Me D->F Alkylation E Cl-CH₂CH₂-O-CH₂CO₂Me E->F G R-N(R')-CH₂CH₂-O-CH₂COOH (3-Fluoro-Cetirizine) F->G Hydrolysis caption Figure 2. General mechanism of the key synthetic steps.

Caption: Figure 2. General mechanism of the key synthetic steps.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust framework for the synthesis of a novel 3-fluoro analog of Cetirizine, starting from the readily available precursor, this compound. This synthetic strategy leverages established methodologies in medicinal chemistry to create a new chemical entity with the potential for an improved therapeutic profile. The resulting compound would be a prime candidate for further preclinical evaluation, including in vitro histamine H1 receptor binding assays and in vivo models of allergic response. The principles and protocols described herein can be adapted by researchers to explore other fluorinated benzhydrol derivatives in the quest for safer and more effective medicines.

References

The Versatility of 3-Fluorobenzhydrol: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Benzhydryl Scaffold

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing novel therapeutics, agrochemicals, and materials. The 3-fluorobenzhydryl moiety, accessible through its parent alcohol, 3-Fluorobenzhydrol, represents a particularly valuable building block. The presence of a fluorine atom on one of the phenyl rings introduces unique electronic properties that can modulate the reactivity of the benzylic alcohol and influence the biological activity of the final product. This guide provides an in-depth exploration of this compound's synthetic utility, offering detailed protocols for its key transformations and highlighting its application in the construction of complex molecular architectures.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 365-17-3[1][2]
Molecular Formula C₁₃H₁₁FO[1][2]
Molecular Weight 202.22 g/mol [1][2]
Melting Point 26-27 °C[1]
Boiling Point 178-179 °C at 16 Torr[1]

Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4]

Synthesis of this compound: A Grignard Approach

The most common and scalable method for the synthesis of this compound is the Grignard reaction between a phenylmagnesium halide and 3-fluorobenzaldehyde. This reaction forms the carbon-carbon bond central to the benzhydryl scaffold.[1][5][6]

Grignard_Synthesis_of_3_Fluorobenzhydrol Phenylmagnesium_bromide Phenylmagnesium bromide Intermediate Magnesium alkoxide intermediate Phenylmagnesium_bromide->Intermediate + 3-Fluorobenzaldehyde in dry ether/THF 3_Fluorobenzaldehyde 3-Fluorobenzaldehyde 3_Fluorobenzaldehyde->Intermediate 3_Fluorobenzhydrol This compound Intermediate->3_Fluorobenzhydrol H₃O⁺ Acid_workup Aqueous Acid Workup Acid_workup->3_Fluorobenzhydrol

Diagram: Synthesis of this compound via Grignard Reaction.

Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (initiator)

  • 3-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a color change and gentle reflux. The remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 3-fluorobenzaldehyde in anhydrous ether/THF is added dropwise with stirring, maintaining the temperature below 10 °C.[5] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Key Transformations of this compound in Organic Synthesis

The hydroxyl group of this compound is the primary site of its reactivity, allowing for a variety of transformations that make it a versatile synthetic intermediate.

Oxidation to 3-Fluorobenzophenone

The oxidation of the secondary alcohol to the corresponding ketone, 3-fluorobenzophenone, is a fundamental transformation. This ketone is a valuable intermediate in its own right, particularly in medicinal chemistry. Various oxidizing agents can be employed, with chromium-based reagents and milder, more modern methods being common.

Oxidation_of_3_Fluorobenzhydrol 3_Fluorobenzhydrol This compound 3_Fluorobenzophenone 3-Fluorobenzophenone 3_Fluorobenzhydrol->3_Fluorobenzophenone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, SeO₂, etc.) Oxidizing_Agent->3_Fluorobenzhydrol

Diagram: Oxidation of this compound.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Hexane/Ethyl acetate mixture

Procedure:

  • To a stirred suspension of PCC in anhydrous DCM, a solution of this compound in anhydrous DCM is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-fluorobenzophenone.

Etherification Reactions: The Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[7][8][9]

Protocol: General Procedure for Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of this compound in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • The desired alkyl halide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until TLC analysis shows the disappearance of the starting material.

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols and for the introduction of a variety of nucleophiles.[2][3][10][11][12] In the context of this compound, this reaction allows for the displacement of the hydroxyl group with nucleophiles such as carboxylates (to form esters), imides, or azides.

Mitsunobu_Reaction 3_Fluorobenzhydrol This compound Product Substituted Product (3-F-C₆H₄)(C₆H₅)CH-Nu 3_Fluorobenzhydrol->Product Nucleophile Nucleophile (Nu-H) (e.g., RCOOH, HN₃) Nucleophile->Product Reagents PPh₃, DEAD/DIAD Reagents->3_Fluorobenzhydrol

Diagram: Mitsunobu Reaction of this compound.

Protocol: General Procedure for the Mitsunobu Reaction

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Nucleophile (e.g., benzoic acid, phthalimide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of this compound, the nucleophile, and triphenylphosphine in anhydrous THF is cooled to 0 °C in an ice bath.

  • DEAD or DIAD is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Friedel-Crafts Alkylation

This compound can act as an electrophile in Friedel-Crafts alkylation reactions, typically in the presence of a Lewis acid catalyst.[13][14][15][16][17] This allows for the formation of a new carbon-carbon bond between an aromatic ring and the benzylic carbon of the 3-fluorobenzhydryl moiety.

Protocol: General Procedure for Friedel-Crafts Alkylation

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • To a stirred solution of the aromatic substrate and the Lewis acid catalyst in an anhydrous solvent at 0 °C, a solution of this compound in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the careful addition of ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The synthetic transformations of this compound pave the way for its use in the synthesis of a variety of biologically active compounds.

  • Antihistamines: The benzhydryl ether moiety is a common structural feature in first-generation antihistamines.[18][19][20][21][22] By applying the Williamson ether synthesis to this compound and an appropriate amino alcohol derivative, novel fluorinated antihistamine candidates can be synthesized. The fluorine atom can enhance metabolic stability and receptor binding affinity.

  • Antifungal Agents: The fungicide Flusilazole contains a bis(4-fluorophenyl)methylsilyl moiety.[23] While not a direct application of this compound, the synthesis of related antifungal agents can be envisioned through the functionalization of the 3-fluorobenzhydryl scaffold.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ready availability and the reactivity of its hydroxyl group allow for a wide range of chemical transformations, including oxidation, etherification, and nucleophilic substitution. These reactions provide access to a diverse array of functionalized molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide serve as a practical resource for researchers looking to harness the synthetic potential of this important fluorinated intermediate.

References

Application Note & Protocol: High-Fidelity Reduction of 3-Fluorobenzophenone to 3-Fluorobenzhydrol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the chemical reduction of 3-fluorobenzophenone to its corresponding secondary alcohol, 3-fluorobenzhydrol. This transformation is a pivotal step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein details a robust and efficient method utilizing sodium borohydride (NaBH₄) as the reducing agent, selected for its selectivity and operational simplicity.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a meticulous, step-by-step experimental procedure, and outline essential safety protocols, characterization techniques, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Benzhydrol Moieties

The benzhydrol framework, characterized by two phenyl rings attached to a hydroxyl-bearing carbon, is a cornerstone in medicinal chemistry.[3] Its structural motif is integral to a wide range of therapeutic agents, including antihistamines, psychoanaleptics, and anti-cancer drugs.[3] The strategic introduction of substituents, such as fluorine, onto the phenyl rings can significantly modulate the physicochemical and pharmacological properties of the parent molecule, enhancing attributes like metabolic stability and binding affinity. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis to achieve this structural element.[2] This application note focuses on the specific and controlled synthesis of this compound, a valuable precursor for further chemical elaboration.

Mechanistic Insight: The Role of Sodium Borohydride

The reduction of a ketone to a secondary alcohol is achieved through the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) serves as a convenient and selective source of nucleophilic hydride ions.[1][4]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The borohydride ion (BH₄⁻) delivers a hydride to the partially positive carbonyl carbon of 3-fluorobenzophenone. This nucleophilic attack breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and resulting in an intermediate alkoxide.[2][5][6]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent, such as methanol or water, which is added during the reaction or in a subsequent workup step. This yields the final product, this compound.[1][6]

Sodium borohydride is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and will selectively reduce aldehydes and ketones without affecting other functional groups such as esters or amides under standard conditions.[1][2] This selectivity makes it an ideal choice for the synthesis of complex molecules.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the reduction of 3-fluorobenzophenone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluorobenzophenone≥98%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Acros OrganicsHandle with care, moisture-sensitive.[7]
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) soln.
Brine (Saturated NaCl soln.)
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Deionized Water (H₂O)
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄
TLC Eluent4:1 Hexanes:Ethyl Acetate
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or acidic solutions.[7][8] It is also toxic if ingested or absorbed through the skin.[7] Always handle NaBH₄ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[7][9] Avoid creating dust.[10] Keep away from water and acids.[10]

  • Organic Solvents: Dichloromethane and methanol are flammable and volatile. Handle in a fume hood and avoid sources of ignition.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzophenone (5.0 g, 25.0 mmol).

    • Dissolve the ketone in methanol (50 mL).

    • Cool the flask in an ice bath with stirring for approximately 15 minutes.

  • Reduction:

    • While maintaining the temperature at 0-5 °C, slowly and portion-wise add sodium borohydride (1.42 g, 37.5 mmol) to the stirred solution over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Spot the starting material (a solution of 3-fluorobenzophenone in DCM) and the reaction mixture on a TLC plate.

    • Elute the plate with a 4:1 mixture of hexanes and ethyl acetate.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (50 mL).

    • Reduce the volume of the methanol by about half using a rotary evaporator.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 40 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (1 x 30 mL), followed by brine (1 x 30 mL).[3][11]

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization.[12][13]

    • Dissolve the crude solid in a minimal amount of hot petroleum ether or a mixture of hexanes and ethyl acetate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve 3-Fluorobenzophenone in Methanol B Cool to 0-5 °C in Ice Bath A->B C Slowly Add NaBH₄ B->C D Stir at Room Temperature (1-2 hours) C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with DCM F->G H Wash Organic Layer G->H I Dry with MgSO₄ H->I J Evaporate Solvent I->J K Recrystallize Product J->K L This compound K->L Characterize Final Product

References

Application Notes and Protocols for the Quantification of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of 3-Fluorobenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the criticality of precise analytical methods in drug development and quality control, this document outlines three robust techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. Each method is presented with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4] This guide is intended to empower researchers and professionals with the necessary tools to implement reliable and efficient quantification of this compound in a laboratory setting.

Introduction: The Importance of Quantifying this compound

This compound serves as a crucial building block in the synthesis of a range of biologically active molecules. Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and reliable analytical methods for its quantification is paramount for:

  • Process Chemistry: Monitoring reaction kinetics, optimizing reaction conditions, and determining reaction endpoints.

  • Quality Control: Ensuring the purity of starting materials and intermediates, and for release testing of the final product.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

This guide provides a multi-faceted approach to the quantification of this compound, offering methods with varying levels of selectivity, sensitivity, and throughput to suit diverse analytical needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small organic molecules due to its robustness, precision, and accessibility. The method separates this compound from other components in a mixture based on its partitioning between a stationary phase and a mobile phase.

Scientific Rationale

The choice of a reversed-phase C18 column is based on the non-polar nature of this compound.[5] The aromatic rings and the fluorophenyl group contribute to its hydrophobicity, leading to good retention on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with a reasonable retention time and good peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good solubilizing power for aromatic compounds.[6] UV detection is suitable as the benzene rings in this compound contain π-electron systems that absorb UV radiation.[7] The expected wavelength of maximum absorbance (λmax) for benzhydrol, a close analog, is around 258 nm, making this a suitable wavelength for detection.[8][9]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard and Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System D->E F Inject Standard Solutions (Calibration Curve) E->F G Inject Sample Solutions F->G I Construct Calibration Curve F->I H Integrate Peak Areas G->H J Quantify this compound in Sample H->J I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 258 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

  • Quantification:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the quantification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification and quantification.

Scientific Rationale

This compound is a semi-volatile compound suitable for GC analysis. A non-polar capillary column (e.g., DB-5ms) is appropriate for the separation of this aromatic alcohol. The use of a temperature program allows for the efficient elution of the analyte and separation from any potential impurities. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for identification and quantification. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For quantification, monitoring characteristic ions of this compound will provide high selectivity.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh this compound Standard and Sample B Dissolve in Dichloromethane A->B C Dilute to Working Concentrations B->C D Set GC-MS Parameters C->D E Inject Standard Solutions (Calibration Curve) D->E F Inject Sample Solutions E->F I Construct Calibration Curve E->I G Extract Ion Chromatograms F->G H Integrate Peak Areas G->H J Quantify this compound in Sample H->J I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution with dichloromethane.

  • Sample Preparation:

    • Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.[10][11]

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Mass Spectrometer Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Scan range (for qualitative analysis): m/z 50-300

      • Selected Ion Monitoring (SIM) ions (for quantitative analysis): To be determined from the mass spectrum of this compound (likely including the molecular ion and major fragment ions).

  • Analysis:

    • Inject the standard and sample solutions.

  • Quantification:

    • Extract the ion chromatograms for the selected ions.

    • Integrate the peak areas and construct a calibration curve.

    • Determine the concentration of this compound in the samples.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light. It is particularly useful for the analysis of pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Scientific Rationale

The aromatic rings in this compound act as chromophores, absorbing UV radiation.[7] Based on the UV spectrum of the closely related compound benzhydrol, this compound is expected to exhibit a maximum absorbance (λmax) around 258 nm.[8][9] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This linear relationship allows for the quantification of this compound by measuring its absorbance at a fixed wavelength.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis A Weigh this compound Standard and Sample B Dissolve in Ethanol A->B C Dilute to Working Concentrations B->C D Determine λmax C->D E Measure Absorbance of Standards (Calibration Curve) D->E F Measure Absorbance of Samples E->F G Construct Calibration Curve F->G H Quantify this compound in Sample F->H G->H

Caption: Workflow for the quantification of this compound by UV-Vis Spectroscopy.

Detailed Protocol

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in ethanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of calibration standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0).

  • Sample Preparation:

    • Dissolve a known amount of the sample in ethanol to obtain a theoretical absorbance within the calibration range.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Use ethanol as the blank.

    • Measure the absorbance of the standard and sample solutions.

  • Quantification:

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of this compound in the sample from its absorbance and the calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The following parameters should be evaluated:

Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks. The peak purity should be confirmed if using a photodiode array detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assays, typically 80-120% of the test concentration.[1]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.[2]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[4]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, and column temperature are slightly varied.

Conclusion

This application note provides a comprehensive guide to the quantification of this compound using three distinct analytical techniques: HPLC-UV, GC-MS, and UV-Vis Spectroscopy. The detailed protocols and scientific rationale are intended to provide researchers and drug development professionals with the necessary information to implement these methods effectively. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing pharmaceutical research and ensuring product quality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluorobenzhydrol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the success of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, organized by the two most common synthetic routes: the Grignard reaction and the reduction of 3-fluorobenzophenone.

Route 1: Grignard Reaction with 3-Fluorobenzaldehyde

The Grignard synthesis involves the reaction of a phenylmagnesium halide (typically bromide) with 3-fluorobenzaldehyde. While robust, this method is highly sensitive to reaction conditions.

Issue 1: The Grignard reaction fails to initiate (no color change or exotherm).

  • Question: I've combined my magnesium turnings and bromobenzene in anhydrous ether, but the reaction isn't starting. What's wrong?

  • Answer: This is a common initiation problem, almost always stemming from trace amounts of moisture or passive magnesium.

    • Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water[1]. This quenches the reagent as it forms. Additionally, magnesium turnings have a passivating oxide layer (MgO) on their surface that prevents reaction with the alkyl halide.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool before use[2]. The solvent (THF or diethyl ether) must be anhydrous grade.

      • Activate the Magnesium: The MgO layer must be disrupted. Add a small crystal of iodine to the flask containing the magnesium[3]. The iodine will react with the magnesium surface, exposing fresh metal. You should observe the disappearance of the iodine's purple/brown color as an indicator of activation.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (taking care not to break the flask) to expose a fresh surface.

      • Initiator Addition: Add a small portion (a few drops) of the bromobenzene solution directly to the activated magnesium. A localized color change to cloudy gray/brown and gentle refluxing indicates initiation[3]. Once initiated, the rest of the bromobenzene can be added dropwise.

Issue 2: The final product is contaminated with a significant amount of biphenyl.

  • Question: My NMR and GC-MS analysis shows a major byproduct that I've identified as biphenyl. How can I prevent this?

  • Answer: Biphenyl formation is a classic side reaction in Grignard synthesis, resulting from a Wurtz-type coupling.

    • Causality: The Grignard reagent (phenylmagnesium bromide) can react with the unreacted starting material (bromobenzene)[1]. This side reaction is particularly favored at higher temperatures.

    • Troubleshooting Protocol:

      • Control the Temperature: During the addition of bromobenzene to the magnesium, maintain a gentle reflux. If the reaction becomes too vigorous, use a water bath to cool it[2]. Overheating promotes the biphenyl side reaction.

      • Slow Addition: Add the bromobenzene solution dropwise to ensure it reacts with the magnesium surface rather than building up in concentration and reacting with the already-formed Grignard reagent.

      • Purification: Biphenyl can often be removed from the desired this compound product by recrystallization or column chromatography, as biphenyl is non-polar[2].

Issue 3: Low yield of this compound with unreacted 3-fluorobenzaldehyde remaining.

  • Question: My reaction has gone to completion according to TLC, but the isolated yield is poor, and I've recovered a lot of the starting aldehyde. Why did this happen?

  • Answer: This indicates an insufficient amount of active Grignard reagent was available to react with the aldehyde.

    • Causality: The Grignard reagent was likely quenched before or during the addition of the aldehyde. This can be due to moisture in the aldehyde solution, a wet reaction flask, or reaction with atmospheric CO2 or oxygen.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Ensure the 3-fluorobenzaldehyde is anhydrous. If necessary, distill it or dry it over molecular sieves.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire process, including the addition of the aldehyde.

      • Control Addition Temperature: The addition of the Grignard reagent to the aldehyde is exothermic. Cool the aldehyde solution to 0 °C in an ice bath before and during the dropwise addition of the Grignard reagent[3][4]. This prevents side reactions of the aldehyde.

      • Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to compensate for any minor quenching and ensure full conversion of the aldehyde.

Route 2: Reduction of 3-Fluorobenzophenone

This route involves the reduction of 3-fluorobenzophenone to this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄).

Issue 1: The reaction is incomplete, and the crude product contains unreacted 3-fluorobenzophenone.

  • Question: My TLC plate shows two spots in the reaction mixture lane, one corresponding to the starting ketone and one to the product alcohol, even after several hours. How can I drive the reaction to completion?[5]

  • Answer: Incomplete reduction is usually a matter of insufficient reducing agent or suboptimal reaction conditions.

    • Causality: Sodium borohydride can decompose in acidic or even neutral aqueous solutions. Its reducing power is also temperature-dependent. The starting ketone may also be less reactive than anticipated.

    • Troubleshooting Protocol:

      • Check Stoichiometry: While NaBH₄ provides multiple hydrides, it's common to use 1.0 to 1.5 equivalents to ensure a sufficient driving force for the reaction.

      • Solvent Choice: The reduction is typically performed in an alcohol solvent like methanol or ethanol[5]. Ensure the 3-fluorobenzophenone is fully dissolved.

      • Increase Reaction Time/Temperature: While these reactions are often run at 0 °C to room temperature to control exothermicity, gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate if it is sluggish. Monitor progress by TLC.

      • Incremental Addition: Add the NaBH₄ portion-wise to the cooled solution of the ketone. This helps control the initial exotherm and ensures a steady supply of the reducing agent[5].

Issue 2: Unexpected byproducts are observed in the final product.

  • Question: After workup, I see small amounts of unknown impurities in my product that are not the starting material. What could they be?

  • Answer: The impurities likely originate from the starting 3-fluorobenzophenone or from side reactions during the workup.

    • Causality: Impurities in the starting ketone, such as isomers or related benzophenones, will be reduced alongside the main reactant, leading to a mixture of alcohols[6]. Additionally, the workup conditions, if not carefully controlled, can lead to degradation.

    • Troubleshooting Protocol:

      • Analyze Starting Material: Before starting the reaction, check the purity of your 3-fluorobenzophenone by GC-MS or NMR. Isomeric impurities are a common issue in substituted aromatic compounds[6].

      • Controlled Quench: Quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) at 0 °C to neutralize any excess NaBH₄ and decompose the borate ester intermediate. A vigorous, uncontrolled quench can lead to localized heating and potential side reactions.

      • Purification: Column chromatography is highly effective for separating the slightly more polar this compound from less polar ketone starting material and other non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, Grignard or reduction? A1: The choice depends on the availability of starting materials and the desired scale.

  • Grignard Route: Excellent for creating the carbon-carbon bond from simpler precursors (bromobenzene and 3-fluorobenzaldehyde). However, it is highly sensitive to anhydrous conditions and prone to specific side reactions like biphenyl formation[1][3].

  • Reduction Route: Generally simpler, more tolerant of trace moisture (though not ideal), and often higher yielding if the starting 3-fluorobenzophenone is pure[5]. It is often the preferred route for its operational simplicity.

Q2: How do I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method[5].

  • Procedure: Spot three lanes on a silica TLC plate: one for your starting material, one for your reaction mixture, and one as a co-spot (starting material and reaction mixture in the same spot).

  • Interpretation: For the reduction of 3-fluorobenzophenone, the product (alcohol) will be more polar and thus have a lower Rf value than the starting ketone. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane[5].

Q3: What are the best practices for purifying the final this compound product? A3: The primary methods are recrystallization and column chromatography.

  • Recrystallization: Effective if the main impurity has significantly different solubility. For example, removing the non-polar biphenyl from the more polar benzhydrol can be achieved by recrystallizing from a non-polar solvent system like petroleum ether or a hexane/ethyl acetate mixture[2].

  • Column Chromatography: The most versatile method for removing a variety of impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The less polar impurities (biphenyl, unreacted ketone) will elute first, followed by the desired product, this compound.

Data & Protocols

Table 1: Common Impurities and Analytical Detection
ImpurityLikely OriginRecommended Analytical Method
BiphenylGrignard Route (Wurtz Coupling)[1][2]GC-MS, ¹H NMR
BenzeneGrignard Route (Quenching with H₂O)[1]GC-MS (if volatile), ¹H NMR
3-FluorobenzaldehydeGrignard Route (Incomplete Reaction)TLC, GC-MS, ¹H NMR
3-FluorobenzophenoneReduction Route (Incomplete Reaction)[5]TLC, GC-MS, ¹H NMR
Isomeric FluorobenzhydrolsImpure Starting Materials[6]GC-MS, HPLC, ¹H/¹⁹F NMR
Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) and a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small portion to the magnesium. Wait for the color to fade and gentle reflux to begin, indicating initiation[3].

  • Formation: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional hour.

  • Reaction: Cool the Grignard solution to 0 °C. In a separate flame-dried flask, dissolve 3-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and cool to 0 °C. Slowly add the Grignard reagent to the aldehyde solution via cannula or dropping funnel, keeping the temperature below 10 °C[3].

  • Workup: After the reaction is complete (monitored by TLC), quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Reduction

  • Setup: In a round-bottom flask, dissolve 3-fluorobenzophenone (1.0 eq.) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C[5].

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting ketone has been consumed.

  • Workup: Cool the mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the product with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify as needed.

Visualizations

Grignard_Synthesis_and_Side_Reaction cluster_main Desired Synthesis Pathway cluster_side Side Reaction (Wurtz Coupling) Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard + Mg Mg Mg, THF Intermediate Alkoxide Intermediate Grignard->Intermediate + 3-Fluorobenzaldehyde Aldehyde 3-Fluorobenzaldehyde Aldehyde->Intermediate Product This compound Intermediate->Product H₃O⁺ workup Grignard2 Phenylmagnesium Bromide Biphenyl Biphenyl (Byproduct) Grignard2->Biphenyl + Bromobenzene Bromobenzene2 Bromobenzene Bromobenzene2->Biphenyl

Caption: Grignard synthesis of this compound and the competing Wurtz coupling side reaction leading to biphenyl.

Reduction_Synthesis Ketone 3-Fluorobenzophenone Product This compound Ketone->Product ReducingAgent 1. NaBH₄, MeOH 2. H₂O Workup

Caption: Synthesis of this compound via reduction of 3-fluorobenzophenone.

Troubleshooting_Flow Start Low Yield or Impure Product Route Which Synthetic Route? Start->Route Grignard_Issue Grignard Issue: Check TLC/GC-MS Route->Grignard_Issue Grignard Reduction_Issue Reduction Issue: Check TLC/GC-MS Route->Reduction_Issue Reduction Biphenyl Biphenyl Present? Grignard_Issue->Biphenyl Unreacted_Ketone Unreacted Ketone? Reduction_Issue->Unreacted_Ketone Unreacted_Aldehyde Unreacted Aldehyde? Biphenyl->Unreacted_Aldehyde No Sol_Biphenyl Optimize Temperature Control & Addition Rate Biphenyl->Sol_Biphenyl Yes Sol_Aldehyde Ensure Anhydrous Conditions Verify Grignard Stoichiometry Unreacted_Aldehyde->Sol_Aldehyde Yes Sol_Ketone Increase NaBH₄ Stoichiometry Increase Reaction Time/Temp Unreacted_Ketone->Sol_Ketone Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Removal of biphenyl byproduct from 3-Fluorobenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluorobenzhydrol Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis, with a specific focus on the formation and removal of the biphenyl byproduct.

Frequently Asked Questions (FAQs)

Q1: During the Grignard synthesis of this compound, I've observed a significant amount of a nonpolar byproduct. What is it and why does it form?

A1: The most common nonpolar byproduct in this reaction is biphenyl. It is formed through a side reaction known as homocoupling, where two molecules of your Grignard reagent (phenylmagnesium bromide) react with each other.[1][2] This can happen through several proposed mechanisms, including radical coupling or reaction of the Grignard reagent with unreacted aryl halide starting material.[1][3][4][5] Factors that can promote this side reaction include elevated temperatures and high concentrations of the Grignard reagent.

Q2: How can I confirm that the byproduct in my crude product is biphenyl?

A2: You can use Thin-Layer Chromatography (TLC) to tentatively identify the byproduct. Biphenyl is significantly less polar than the desired this compound. On a silica gel TLC plate, biphenyl will have a much higher Rf value (it will travel further up the plate) than the product alcohol. Spotting your crude mixture alongside a pure standard of biphenyl and your desired product (if available) will provide a clear comparison.

Q3: Is it possible to minimize the formation of biphenyl during the reaction itself?

A3: Yes, optimizing reaction conditions can reduce byproduct formation. Key strategies include:

  • Controlled Temperature: Maintain a low reaction temperature during the formation and subsequent reaction of the Grignard reagent.

  • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide and prevent localized heating. Similarly, add the Grignard reagent to the 3-fluorobenzaldehyde solution slowly.

  • High-Quality Magnesium: Use fresh, activated magnesium turnings to ensure efficient formation of the Grignard reagent, minimizing the amount of unreacted aryl halide available for coupling reactions.

Troubleshooting Guide: Biphenyl Removal

This section addresses specific challenges in separating biphenyl from your this compound product.

Issue 1: My crude product is an oil, and I can't seem to crystallize the this compound away from the biphenyl.

  • Analysis: Oiling out during crystallization often occurs when the impurity concentration is high or the chosen solvent system is not ideal. Biphenyl can act as a "eutectic" impurity, depressing the melting point of the mixture and preventing proper crystal lattice formation.

  • Solution 1 - Solvent Trituration: Before attempting a full recrystallization, try triturating (slurrying) the crude oil with a nonpolar solvent in which this compound is poorly soluble but biphenyl is highly soluble.[6] Cold hexanes or petroleum ether are excellent choices.[7][8] This will dissolve a significant portion of the biphenyl, often inducing the this compound to solidify.

  • Solution 2 - Column Chromatography: If trituration is insufficient, column chromatography is the most robust method for separating compounds with significant polarity differences.[9]

Issue 2: After recrystallization, I still see a spot corresponding to biphenyl on my TLC plate.

  • Analysis: This indicates that the chosen recrystallization solvent or technique was not effective enough. The solubility of your product and the biphenyl impurity were likely too similar in the selected solvent.

  • Solution 1 - Re-evaluate Solvent System: A single-solvent recrystallization may not be sufficient. A mixed-solvent system is often more effective.[10][11] A good approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (like ethyl acetate or acetone) and then slowly add a hot nonpolar "anti-solvent" (like hexanes or heptane) until the solution becomes cloudy.[12] Upon cooling, the more polar this compound should crystallize preferentially.

  • Solution 2 - Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. However, be aware that each recrystallization step will result in some loss of the desired product.

Comparative Data: Product vs. Byproduct

Understanding the physical properties of your desired product and the main impurity is critical for designing an effective purification strategy.

PropertyThis compoundBiphenylRationale for Separation
Polarity Polar (due to -OH group)NonpolarThis is the primary basis for separation by chromatography and solvent selection.
Solubility Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate). Sparingly soluble in nonpolar hydrocarbons (e.g., Hexane).[13][14]Highly soluble in nonpolar hydrocarbons (e.g., Hexane, Toluene). Soluble in most organic solvents.[6][15]Exploit differential solubility for recrystallization and washing.
State Solid at room temp.Solid at room temp.Both are solids, making liquid-liquid extraction of the crude mixture less effective without derivatization.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This protocol is designed for a crude product containing a moderate amount of biphenyl impurity.

  • Initial Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a minimal volume of a hot solvent in which the product is highly soluble (e.g., ethyl acetate or toluene). Use a hot plate and magnetic stirrer to facilitate dissolution.

  • Addition of Anti-Solvent: Once fully dissolved, slowly add a hot nonpolar solvent in which the product is poorly soluble (e.g., hexanes or heptane) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[12]

  • Re-dissolution: Add a few more drops of the first hot solvent (ethyl acetate/toluene) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexanes/heptane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Check: Assess the purity of the recrystallized product using TLC and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating biphenyl when it is present in high concentrations or when high purity is required.

  • Column Packing: Pack a glass chromatography column with silica gel, using a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Fraction Collection: The nonpolar biphenyl will elute from the column first.[9] Collect fractions and monitor them by TLC.

  • Gradient Elution: Once the biphenyl has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the more polar this compound.

  • Product Isolation: Combine the pure fractions containing the desired product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting pure product under high vacuum.

Visual Workflow and Mechanism

To better understand the process, the following diagrams illustrate the reaction pathways and the purification decision workflow.

ReactionMechanism cluster_reactants Reactants cluster_products Products PhMgBr Phenylmagnesium Bromide (Grignard) Product This compound (Desired Product) PhMgBr->Product Nucleophilic Addition (Desired Reaction) Byproduct Biphenyl (Byproduct) PhMgBr->Byproduct Homocoupling (Side Reaction) Aldehyde 3-Fluorobenzaldehyde Aldehyde->Product PhBr Unreacted Bromobenzene PhBr->Byproduct Wurtz-type Reaction

Caption: Competing reaction pathways in the synthesis.

PurificationWorkflow Start Crude Product (this compound + Biphenyl) TLC Analyze by TLC Start->TLC HighImpurity High Biphenyl Conc. or Oily Product TLC->HighImpurity High Rf Spot is Intense LowImpurity Low Biphenyl Conc. & Solid Product TLC->LowImpurity High Rf Spot is Faint Trituration Triturate with Cold Hexane HighImpurity->Trituration Recrystallize Recrystallize (Mixed-Solvent) LowImpurity->Recrystallize Trituration->Recrystallize CheckPurity1 Check Purity (TLC, MP) Recrystallize->CheckPurity1 Chromatography Flash Column Chromatography CheckPurity2 Check Purity (TLC, MP) Chromatography->CheckPurity2 CheckPurity1->Chromatography Impure End Pure this compound CheckPurity1->End Pure CheckPurity2->End Pure

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Oxidation of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective oxidation of 3-Fluorobenzhydrol to 3-Fluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to perform this crucial transformation with high yield and purity, while avoiding common pitfalls such as over-oxidation and incomplete reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed, field-proven experimental protocols.

Understanding the Challenge: Preventing Over-Oxidation

The oxidation of a secondary alcohol like this compound to its corresponding ketone, 3-Fluorobenzophenone, is a fundamental reaction in organic synthesis. While the desired transformation is straightforward, the term "over-oxidation" in this context does not refer to the formation of a carboxylic acid, which is a common side reaction for primary alcohols. For secondary alcohols, the ketone product is generally stable. However, under harsh oxidative conditions, over-oxidation can manifest as the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to undesired byproducts and reduced yield of the target molecule.[1][2][3] The key to success lies in choosing a mild and selective oxidizing agent and carefully controlling the reaction conditions.

This guide will focus on three widely accepted and reliable methods for this transformation:

  • Dess-Martin Periodinane (DMP) Oxidation

  • Swern Oxidation

  • TEMPO-Catalyzed Oxidation

Below, we address common issues and questions related to these methods in a practical, question-and-answer format.

Troubleshooting Guide

Issue 1: Incomplete Conversion of this compound

Q: My TLC/NMR analysis shows a significant amount of starting material remaining even after the recommended reaction time. What could be the cause?

A: Incomplete conversion is a common issue that can often be traced back to the quality of the reagents or the reaction setup.

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Degraded DMP: DMP is sensitive to moisture.[4] If the reagent has been improperly stored, it may have hydrolyzed to the less reactive 2-iodoxybenzoic acid (IBX). It is recommended to use freshly opened DMP or to dry it under vacuum before use.

    • Insufficient Equivalents: While DMP is often used in slight excess (1.2-1.5 equivalents), a highly pure starting material may require a near-stoichiometric amount. However, if your starting material contains non-volatile impurities, you may need to increase the equivalents of DMP.

  • Swern Oxidation:

    • Moisture Contamination: The Swern oxidation is notoriously sensitive to moisture, which can quench the reactive electrophile, chloro(dimethyl)sulfonium chloride.[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Incorrect Reagent Addition Order: The order of addition is critical. Oxalyl chloride should be added to a solution of DMSO in dichloromethane at low temperature (-78 °C), followed by the alcohol, and finally the triethylamine.[6][7]

    • Temperature Too High During Activation: The formation of the active oxidant must be performed at very low temperatures (-78 °C) to prevent decomposition.[8]

  • TEMPO-Catalyzed Oxidation:

    • Inactive Catalyst: Ensure the TEMPO catalyst is of high purity.

    • Incorrect pH: The pH of the reaction mixture can significantly impact the reaction rate. For TEMPO/bleach systems, a buffered aqueous solution (e.g., sodium bicarbonate) is often used to maintain a slightly basic pH.[2]

    • Insufficient Co-oxidant: Ensure you have an adequate amount of the stoichiometric co-oxidant (e.g., sodium hypochlorite).

Issue 2: Formation of Unidentified Byproducts (Potential Over-oxidation)

Q: I've obtained the desired 3-Fluorobenzophenone, but my NMR spectrum shows several unidentified aromatic signals. Could this be due to over-oxidation?

A: While 3-Fluorobenzophenone is relatively stable, aggressive oxidizing conditions can lead to degradation.

  • General Considerations:

    • Strong Oxidants: Avoid using harsh, non-selective oxidizing agents like potassium permanganate or chromic acid at elevated temperatures, as these can promote C-C bond cleavage of the ketone product.[1][3]

    • Prolonged Reaction Times: Even with mild oxidants, unnecessarily long reaction times can sometimes lead to minor byproduct formation. It is crucial to monitor the reaction by TLC and quench it as soon as the starting material is consumed.

  • Specific to TEMPO/Bleach:

    • Chlorination: In the TEMPO/bleach system, there is a possibility of electrophilic aromatic substitution (chlorination) on the electron-rich aromatic rings, especially if the pH drops and chlorine gas is formed. Maintaining a buffered system is key to minimizing this side reaction.[2]

Issue 3: Difficult Work-up and Purification

Q: I'm struggling to remove the reagent byproducts from my reaction mixture, making purification of 3-Fluorobenzophenone challenging.

A: The work-up procedures for DMP and Swern oxidations are known to be tricky. Here are some tips:

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Insoluble Byproducts: The reduced iodine byproducts can be difficult to filter. A common and effective work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[6][9] This helps to dissolve the iodine-containing byproducts.

    • Filtration Aid: If filtration is necessary, using a pad of Celite can help to prevent the fine precipitate from clogging the filter paper.[1]

  • Swern Oxidation:

    • Malodorous Byproduct: The Swern oxidation produces dimethyl sulfide, which has a very unpleasant odor.[8][10] It is essential to perform the reaction and work-up in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and neutralize the odor.[5]

    • Aqueous Work-up: A standard aqueous work-up involving sequential washes with a weak acid (e.g., dilute HCl or citric acid solution) to remove triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate and brine, is typically effective.[6]

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the "best" for this compound?

A1: The "best" method depends on your specific experimental constraints and priorities.

  • For speed and ease of setup on a small scale: Dess-Martin Periodinane (DMP) oxidation is often preferred. It is performed at room temperature and the work-up, while requiring attention, is manageable.[4][11]

  • For high functional group tolerance and mild conditions: The Swern oxidation is an excellent choice, particularly for sensitive substrates. However, it requires cryogenic temperatures (-78 °C) and careful handling of reagents.[8][10]

  • For a "greener" and more cost-effective option on a larger scale: TEMPO-catalyzed oxidation with bleach as the co-oxidant is a good alternative. It uses a catalytic amount of TEMPO and an inexpensive terminal oxidant.[12][13]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more polar this compound and the less polar 3-Fluorobenzophenone. The disappearance of the alcohol spot and the appearance of the ketone spot indicate the reaction's progress. HPLC can also be used for more quantitative monitoring.[14]

Q3: What are the expected NMR spectral changes upon successful oxidation?

A3: In the ¹H NMR spectrum, the most noticeable change will be the disappearance of the signal corresponding to the hydroxyl (-OH) proton and the methine (CH-OH) proton of this compound. In the ¹³C NMR spectrum, the carbon of the CH-OH group (typically around 75-85 ppm) will shift downfield to the characteristic ketone carbonyl carbon signal (typically >190 ppm).

Q4: Can I use other oxidizing agents like PCC or PDC?

A4: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can also be used for this transformation. However, they are chromium-based reagents, which are toxic and generate hazardous waste. The methods discussed in this guide (DMP, Swern, and TEMPO) are generally preferred due to their milder nature and reduced environmental impact.[8]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is a reliable method for the small to medium-scale oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Add Dess-Martin Periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature with stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio).

  • Stir until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 3-Fluorobenzophenone by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[15]

Protocol 2: Swern Oxidation of this compound

This protocol is ideal for substrates sensitive to acidic conditions and provides high yields.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride, solution in DCM or neat

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Dilute aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 equiv) dropwise to the DCM.

  • Add a solution of anhydrous DMSO (2.5 equiv) in DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equiv) dropwise. A thick white precipitate will form.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[16][17]

Protocol 3: TEMPO-Catalyzed Oxidation of this compound

This protocol is a greener and more economical option, especially for larger-scale reactions.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, household bleach), commercial solution

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate (approx. 0.5 M) and potassium bromide (0.1 equiv).

  • Add TEMPO (0.01-0.05 equiv).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The reaction is often exothermic.

  • Monitor the reaction by TLC. The orange color of the reaction mixture should persist.

  • Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution to destroy excess bleach.

  • Separate the layers in a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 3-Fluorobenzophenone by column chromatography or recrystallization.

Data Presentation

Oxidation Method Typical Reagents Temperature Advantages Disadvantages
Dess-Martin Periodinane (DMP) DMP, DCMRoom Temp.Mild, fast, high yield, good for small scale.[4][11]Expensive, potentially explosive, byproduct removal can be tricky.[18]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °CVery mild, high functional group tolerance, high yield.[8][10]Requires cryogenic temperatures, malodorous byproduct, sensitive to moisture.[5]
TEMPO-Catalyzed TEMPO, NaOCl, KBr0 °C to RT"Green", cost-effective, catalytic, suitable for large scale.[12][13]Potential for chlorination side reactions, biphasic reaction may require vigorous stirring.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_product Product cluster_overoxidation Over-oxidation Products This compound This compound 3-Fluorobenzophenone 3-Fluorobenzophenone This compound->3-Fluorobenzophenone Mild Oxidation (DMP, Swern, TEMPO) C-C Cleavage Byproducts C-C Cleavage Byproducts 3-Fluorobenzophenone->C-C Cleavage Byproducts Harsh Conditions (e.g., hot KMnO4)

Caption: Oxidation pathway of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue? incomplete_conversion Incomplete Conversion start->incomplete_conversion byproducts Byproduct Formation start->byproducts workup_issue Difficult Work-up start->workup_issue check_reagents Check Reagent Quality (DMP, DMSO, etc.) incomplete_conversion->check_reagents Yes check_conditions Verify Reaction Conditions (Temp., Atmosphere) incomplete_conversion->check_conditions Yes check_oxidant Assess Oxidant Strength/ Reaction Time byproducts->check_oxidant Yes optimize_workup Optimize Quenching/ Filtration/Washing workup_issue->optimize_workup Yes

Caption: Troubleshooting decision tree for the oxidation of this compound.

References

Technical Support Center: Improving the Chiral Purity of Enantiomerically Enriched 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the chiral purity of 3-Fluorobenzhydrol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral intermediate and facing challenges in achieving high enantiomeric excess (ee).

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the nuances of experimental design, explain the underlying scientific principles, and offer field-proven protocols to help you overcome common hurdles in chiral purification.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the purification of enantiomerically enriched this compound.

Q1: My enantiomeric excess (% ee) is significantly lower than expected after initial synthesis. What should I investigate first?

A1: Before optimizing the purification process, it is crucial to validate the analytical method used to determine the % ee, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can lead to misleading results.[1]

Key Validation Parameters for Chiral HPLC:

ParameterDescriptionTarget Value
Resolution (Rs) The degree of separation between the two enantiomer peaks.Rs > 1.5 for baseline separation.[1]
Accuracy The closeness of the measured % ee to the true value.Verified with known standards.[1]
Precision The reproducibility of the % ee measurement for the same sample.Relative Standard Deviation (RSD) < 2%.[1]
Linearity The detector's response is proportional to the concentration of each enantiomer.Verified across a range of concentrations.[1]

A common pitfall is assuming equal detector response for both enantiomers. It is essential to determine the response factor for each enantiomer to ensure accurate quantification.

Q2: I've validated my analytical method, but the enantioselectivity of my synthesis is genuinely low. What are my options for improving the chiral purity?

A2: When the initial synthesis provides a low to moderate enantiomeric excess, several downstream techniques can be employed to enhance the chiral purity of this compound. The primary methods include:

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[2][3]

  • Classical Chemical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[4]

  • Preparative Chiral Chromatography: This method directly separates the enantiomers on a larger scale using a chiral stationary phase.[5]

  • Recrystallization: In some cases, fractional crystallization of the enantiomerically enriched material can further enhance the enantiomeric excess.

The choice of method depends on the initial % ee, the desired final purity, the scale of the reaction, and available resources.

Q3: I am attempting an enzymatic kinetic resolution of this compound, but the reaction is slow and the final % ee is not satisfactory. What can I do?

A3: Enzymatic resolutions are sensitive to several parameters. Here’s a troubleshooting guide to optimize the process:

Troubleshooting Enzymatic Kinetic Resolution:

IssuePotential Cause(s)Recommended Action(s)
Slow Reaction Rate - Inappropriate enzyme choice.- Non-optimal temperature or pH.- Poor enzyme activity or inhibition.- Inefficient acyl donor.- Screen different lipases (e.g., Candida antarctica lipase B (CAL-B), Porcine pancreatic lipase).[2][6][7]- Optimize temperature (typically 30-60 °C) and pH (if in an aqueous medium).[8]- Ensure the enzyme is not denatured and consider using immobilized enzymes for better stability and reusability.[2]- Use an acyl donor that drives the reaction forward, such as vinyl acetate or vinyl butyrate.[8]
Low Enantioselectivity (E-value) - Sub-optimal solvent.- Incorrect acyl donor.- Temperature is too high.- Screen various organic solvents (e.g., toluene, hexane, THF) or consider a solvent-free system.[2][8]- Bulky acyl donors can sometimes improve enantioselectivity.[8]- Lowering the reaction temperature can often increase the enantioselectivity, although it may slow down the reaction rate.[8]
Difficulty in Separating Products - Similar physical properties of the starting material and product.- Optimize the work-up procedure. Column chromatography is typically used to separate the resulting ester from the unreacted alcohol.

G cluster_input Input cluster_process Enzymatic Kinetic Resolution cluster_output Output Racemic_3_Fluorobenzhydrol Racemic or Enantioenriched This compound Reaction Selective Acylation Racemic_3_Fluorobenzhydrol->Reaction Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Solvent Organic Solvent or Solvent-Free Solvent->Reaction Unreacted_Enantiomer Unreacted (S)-3-Fluorobenzhydrol (Enriched) Reaction->Unreacted_Enantiomer Acylated_Enantiomer (R)-3-Fluorobenzhydrol Acetate (Enriched) Reaction->Acylated_Enantiomer

Q4: I am trying to improve the % ee of my 85% ee this compound by recrystallization, but the purity is not increasing. What am I doing wrong?

A4: Recrystallization is often a viable method for enhancing the enantiomeric purity of benzhydrols.[9][10] However, its success is highly dependent on the solvent system and the crystallization conditions.

Key Factors for Successful Recrystallization:

  • Solvent Selection: The ideal solvent should have a steep solubility curve for the compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. For benzhydrols, common solvents for recrystallization include petroleum ether, hexane-ethyl acetate mixtures, and toluene.[9][11]

  • Cooling Rate: A slow cooling rate is crucial. Rapid cooling can trap impurities and the undesired enantiomer in the crystal lattice, preventing enrichment.

  • Seeding: Introducing a small crystal of the desired pure enantiomer (seeding) when the solution is supersaturated can promote the crystallization of that enantiomer.

  • Concentration: The concentration of the solution should be optimized to ensure a good yield without causing premature precipitation.

If you are not seeing an improvement, it's possible that this compound forms a racemic compound at a certain composition, making further enrichment by simple crystallization difficult. In such cases, exploring different solvent systems is the first step.

G Start Enantioenriched This compound (e.g., 85% ee) Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slow cooling to room temperature, then possibly further cooling (e.g., 0-4 °C) Dissolve->Cool Crystallize Crystals form Cool->Crystallize Filter Filter and wash with cold solvent Crystallize->Filter Analyze Analyze crystals and mother liquor for % ee Filter->Analyze End Higher ee product Analyze->End

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for preparing highly enantiopure this compound from the outset?

A1: The most direct route to highly enantiopure this compound is through asymmetric synthesis. A prominent method is the asymmetric hydrogenation of the corresponding ketone, 3-fluorobenzophenone. This approach often utilizes chiral ruthenium-based catalysts to achieve high yields and excellent enantioselectivities (up to 99% ee).[9] Another strategy involves the enantioselective reduction of the ketone using chiral reducing agents or biocatalysts like ketoreductases.[3]

Q2: How do I select the right chiral HPLC column and mobile phase for analyzing this compound?

A2: The selection of a chiral stationary phase (CSP) is critical for resolving the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating benzhydrol derivatives.[12][13]

General Guidelines for Chiral HPLC Method Development:

  • Column Screening: Start by screening a few different types of polysaccharide-based columns (e.g., cellulose-tris(3,5-dimethylphenylcarbamate)).[12][13]

  • Mobile Phase: For normal phase chromatography, a mixture of hexane and a polar modifier like isopropanol or ethanol is a good starting point.[14] The ratio of these solvents can be adjusted to optimize the separation.

  • Additives: Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution, especially for compounds with basic or acidic functionalities.[13][14]

  • Flow Rate and Temperature: Lower flow rates and controlled temperature can enhance resolution.[15]

Q3: What is "enantiomeric excess" (% ee) and how is it calculated?

A3: Enantiomeric excess (% ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other.[16]

The formula for calculating % ee is:

% ee = |(% Major Enantiomer - % Minor Enantiomer)| / (% Major Enantiomer + % Minor Enantiomer) x 100 [17]

Alternatively, if you have the ratio of the two enantiomers from an analytical technique like chiral HPLC, the calculation is more straightforward:

% ee = |(Area of Major Peak - Area of Minor Peak)| / (Area of Major Peak + Area of Minor Peak) x 100

For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90% ee.[18]

Q4: Can I use preparative chiral SFC (Supercritical Fluid Chromatography) for purifying this compound?

A4: Yes, preparative chiral SFC is an excellent alternative to preparative HPLC for purifying enantiomers. SFC often offers advantages such as faster separations, reduced solvent consumption, and easier product recovery. The same polysaccharide-based chiral stationary phases used in HPLC are typically effective in SFC. The mobile phase in SFC usually consists of supercritical carbon dioxide with a polar co-solvent like methanol or ethanol.

Section 3: Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method
  • Resolution (Rs):

    • Prepare a solution of racemic this compound.

    • Inject the solution onto the chiral HPLC column.

    • Adjust the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the enantiomeric peaks.

    • Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for Rs > 1.5.[1]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to determine the accuracy.[1]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]

Protocol 2: General Procedure for Enzymatic Kinetic Resolution
  • To a solution of enantiomerically enriched this compound in an appropriate organic solvent (e.g., toluene), add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B).

  • Add an acyl donor (e.g., vinyl acetate, 1.0-1.5 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the % ee of the starting material and the conversion by HPLC or GC.

  • Stop the reaction at approximately 50% conversion for optimal separation of enantiomers.

  • Filter off the enzyme (which can be washed and reused).

  • Concentrate the filtrate and purify the components by column chromatography to separate the acylated this compound from the unreacted enantiomer.

References

Technical Support Center: Troubleshooting Low Yield in the Reduction of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 3-fluorobenzophenone to 3-fluorobenzhydrol. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction's intricacies to empower you to diagnose and resolve issues of low yield effectively.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a significant amount of unreacted 3-fluorobenzophenone even after the recommended reaction time. What is the likely cause?

This is one of the most common issues and typically points to one of three areas: reagent stoichiometry/activity, reaction conditions, or solubility.

  • Reagent Issues: The most frequent culprit is the reducing agent, especially hydride donors like sodium borohydride (NaBH₄), which can decompose over time due to moisture.

    • Troubleshooting:

      • Use a fresh bottle of NaBH₄ or one that has been properly stored in a desiccator.

      • Increase stoichiometry: While theory suggests one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[1][2]

      • Check for reagent incompatibility: Ensure your solvent is appropriate. Protic solvents like methanol or ethanol are commonly used with NaBH₄ and can speed up the reaction, but they also slowly react with the reagent, consuming it over time.[2][3]

  • Reaction Conditions: Temperature plays a crucial role.

    • Troubleshooting: Most borohydride reductions are run at room temperature or cooler (0 °C to RT).[4] If your reaction is sluggish, allowing it to stir longer at room temperature or warming it slightly (e.g., to 40 °C) may be necessary. However, be cautious, as excessive heat can lead to side reactions. Monitor progress closely by TLC.[2][3]

  • Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently.

    • Troubleshooting: If you notice suspended particles of 3-fluorobenzophenone, you may need to add more solvent or switch to a solvent system where it is more soluble. A mixture of THF and methanol can sometimes improve solubility while being compatible with the reduction.

Q2: My reaction appears to have worked, but after workup and purification, my final isolated yield is very low. Where could the product have been lost?

Significant product loss after the reaction is complete often occurs during the workup and purification stages.

  • Workup Losses:

    • Quenching: The reaction is typically quenched with water or dilute acid to destroy excess hydride reagent. This process generates hydrogen gas and boric acid salts.[5] If the quench is too vigorous (e.g., adding acid too quickly), localized heat can cause product degradation. Always perform the quench slowly and preferably in an ice bath.

    • Extraction: Your product, this compound, is an alcohol and has some water solubility. During the aqueous workup, repeated extractions (at least 3x) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) are critical to recover all the product from the aqueous layer. Ensure you are collecting the correct organic layer.

  • Purification Losses:

    • Recrystallization: While excellent for achieving high purity, choosing the wrong solvent system can lead to significant loss. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble when hot. If too much solvent is used, the product will remain in the mother liquor. Test solvent systems on a small scale first.

    • Silica Gel Chromatography: this compound has a polar alcohol group and can stick to silica gel if a sufficiently polar eluent is not used. This leads to broad peaks and incomplete elution from the column. A common mistake is not rinsing the flask and drying agent thoroughly after the workup, leaving the product behind.[6] Always rinse glassware multiple times with the extraction solvent.

Q3: My post-reaction TLC shows the starting material is gone, but I have multiple new spots. What are these side products?

The presence of multiple spots indicates side reactions. While the reduction of a simple ketone is generally clean, the following are possibilities:

  • Over-reduction: This is less common with a mild reducing agent like NaBH₄ but can occur with more powerful reagents like Lithium Aluminum Hydride (LiAlH₄). For aromatic ketones, over-reduction to the methylene group (CH₂) is possible under harsh conditions (e.g., Clemmensen or Wolff-Kishner reduction).[7]

  • Reaction with Solvent: In some cases, the intermediate alkoxide can react with the solvent or other species in the flask, though this is less common for this specific transformation.

  • Impure Starting Material: The impurities may be carried through the reaction. Always check the purity of your 3-fluorobenzophenone before starting.[6]

Systematic Troubleshooting Workflow

When faced with low yield, a systematic approach is more effective than random changes. The following workflow helps to logically diagnose the issue.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Root Cause & Solution Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC Incomplete Starting Material (SM) Remains? TLC->Incomplete MultipleSpots Multiple Product Spots? Incomplete->MultipleSpots No Reagent_Conditions Problem: Reagent/Conditions Solution: 1. Use fresh NaBH₄ 2. Increase stoichiometry 3. Optimize T°/time 4. Check solubility Incomplete->Reagent_Conditions Yes CleanConversion Clean Conversion to One Spot? MultipleSpots->CleanConversion No Side_Reactions Problem: Side Reactions Solution: 1. Use milder conditions 2. Check SM purity 3. Re-evaluate choice of reducing agent MultipleSpots->Side_Reactions Yes Workup_Loss Problem: Workup/Purification Loss Solution: 1. Optimize extraction protocol 2. Refine purification method 3. Ensure thorough transfers CleanConversion->Workup_Loss

Caption: A logical workflow for diagnosing low yield issues.

In-Depth Analysis: Sodium Borohydride Reduction

The reduction of ketones with sodium borohydride is a cornerstone of organic synthesis due to its selectivity and operational simplicity.[1] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[5][8]

Key Parameters and Optimization
ParameterStandard ConditionRationale & Troubleshooting Tips
Reducing Agent Sodium Borohydride (NaBH₄)Activity: Highly sensitive to moisture. Use fresh reagent from a tightly sealed container. Stoichiometry: 1.5-2.0 molar equivalents are recommended to drive the reaction to completion.[1][2]
Solvent Methanol (MeOH) or Ethanol (EtOH)Function: Dissolves the ketone and serves as the proton source for the intermediate alkoxide.[5][8] Troubleshooting: If solubility is poor, a co-solvent like THF can be added. Note that alcohols slowly consume NaBH₄, which is why an excess is used.
Temperature 0 °C to Room TemperatureControl: The reaction is exothermic. Initial addition of NaBH₄ should be done in portions at 0 °C to control the initial exotherm.[9] Troubleshooting: If the reaction is sluggish at RT, gentle warming (to ~40°C) can be attempted, but monitor by TLC to avoid side reactions.
Reaction Time 30 min to 2 hoursMonitoring: Do not rely on a fixed time. Monitor the disappearance of the starting material by TLC.[2][3] The reaction is complete when the starting ketone spot is no longer visible.
Workup 1. Quench with H₂O or dilute HCl2. Extract with Ethyl AcetateQuench: Add water or acid slowly at 0 °C to neutralize excess NaBH₄. Extraction: The product has some water solubility. Perform multiple extractions (3x) to maximize recovery. Combine organic layers and wash with brine to remove residual water.
Standard Experimental Protocol: Reduction of 3-Fluorobenzophenone
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzophenone (1.0 eq).

  • Dissolution: Add anhydrous methanol (~0.25 M concentration) and stir until all solid has dissolved.[1] Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 15 minutes, monitoring for any significant temperature increase or gas evolution.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (as per TLC), cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. Stir for 10 minutes.

  • Workup:

    • Reduce the solvent volume using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Add more water to dissolve the inorganic salts.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or flash column chromatography.

Alternative Reduction Methods

If NaBH₄ consistently provides low yields, consider alternative methods.

MethodReagent/CatalystProsCons
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalystGenerally high yielding and clean. The only byproduct is water.Requires specialized equipment (hydrogenator). Some catalysts can be pyrophoric.[10][11] The fluorine substituent is generally stable under these conditions.
Meerwein-Ponndorf-Verley (MPV) Reduction Al(Oi-Pr)₃, IsopropanolHighly selective for ketones. Reversible reaction.Often requires heating and removal of acetone byproduct to drive the reaction to completion.
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Much more powerful than NaBH₄.Less selective; will reduce other functional groups. Reacts violently with water and protic solvents, requiring anhydrous conditions and careful handling.

References

Stability of 3-Fluorobenzhydrol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorobenzhydrol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various chemical environments. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a diarylmethanol derivative. The stability of this compound is a critical parameter in pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding its stability profile under stress conditions, as mandated by regulatory bodies like the ICH, is essential for developing stable formulations and ensuring drug safety and efficacy.[1][2][3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the two most probable degradation pathways for this compound are acid-catalyzed dehydration and oxidation. The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 3-fluoro-benzophenone.[4] Under acidic conditions, the hydroxyl group can be protonated, leading to elimination (dehydration) to form a stable carbocation intermediate, which can then result in various products.

Q3: Is this compound expected to be stable under basic conditions?

A3: Generally, benzhydrols are relatively stable under mild basic conditions. The hydroxyl group is a poor leaving group, making it resistant to base-catalyzed degradation. However, under forcing conditions (e.g., strong base, high temperature) or in the presence of an oxidizing agent, degradation can occur.[5] The most likely degradation in the presence of an oxidant would be the formation of 3-fluorobenzophenone.[6]

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom at the meta-position is electron-withdrawing, which can influence the reaction kinetics. In acid-catalyzed dehydration, it will slightly destabilize the formation of the benzhydryl carbocation intermediate, potentially slowing down the degradation rate compared to unsubstituted benzhydrol.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial step to identify potential degradation products and establish stability-indicating analytical methods.[3][7][8]

Issue 1: No Degradation Observed Under Acidic Conditions

Possible Cause: The reaction conditions (acid concentration, temperature, time) are not strenuous enough. The electron-withdrawing fluorine atom may be retarding the rate of carbocation formation.

Troubleshooting Steps:

  • Increase Acid Concentration: Incrementally increase the concentration of the acid (e.g., from 0.1 M HCl to 0.5 M or 1.0 M HCl).[8]

  • Increase Temperature: If no degradation is seen at room temperature, gradually increase the temperature (e.g., to 50-60 °C). Chemical reactions, including degradation, are often accelerated by heat.[8][9]

  • Extend Reaction Time: Increase the duration of the study, taking time points over a longer period (e.g., up to 7 days).[8]

  • Change Solvent System: Ensure that this compound is fully dissolved. A co-solvent like acetonitrile or methanol may be required for aqueous acidic solutions.

Expert Insight: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[8] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions. It is a delicate balance.

Issue 2: Mass Imbalance in HPLC Analysis After Basic Stress Testing

Possible Cause: A significant loss of the parent peak is observed without the appearance of corresponding degradation product peaks. This could be due to:

  • The degradation product being non-UV active.

  • The degradation product precipitating out of the solution.

  • The degradation product being volatile.

  • The degradation product co-eluting with the parent peak or solvent front.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with a UV detector to detect non-chromophoric products.

  • Check for Precipitation: Visually inspect the sample for any precipitate. If present, attempt to dissolve it in a stronger solvent and re-analyze.

  • Modify HPLC Method:

    • Change the mobile phase composition or gradient to resolve any co-eluting peaks.[10]

    • Adjust the pH of the mobile phase to alter the retention of ionizable degradants.[10]

  • Headspace GC Analysis: If a volatile degradant is suspected, analyze the sample using headspace gas chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in forced degradation studies.

TroubleshootingWorkflow Start Start: Forced Degradation Study Observation Observe HPLC Chromatogram Start->Observation NoDeg No/Low Degradation (<5%) Observation->NoDeg Degradation < 5% GoodDeg Good Degradation (5-20%) Observation->GoodDeg Degradation 5-20% MassImbalance Mass Imbalance (>5%) Observation->MassImbalance Mass Imbalance IncreaseStress Increase Stress: - Temp ↑ - Time ↑ - [Stress Agent] ↑ NoDeg->IncreaseStress CheckSolubility Verify Solubility NoDeg->CheckSolubility Proceed Proceed to Validation GoodDeg->Proceed CheckMethod Check Analytical Method MassImbalance->CheckMethod IncreaseStress->Observation CheckSolubility->Observation UseMS Use Mass Spec (LC-MS) CheckMethod->UseMS CheckPrecipitate Check for Precipitate CheckMethod->CheckPrecipitate UseMS->Observation CheckPrecipitate->Observation End End: Method Suitable Proceed->End AcidDegradation cluster_0 Acid-Catalyzed Dehydration Reactant This compound Protonated Protonated Alcohol Reactant->Protonated + H+ Carbocation Benzhydryl Carbocation (Resonance Stabilized) Protonated->Carbocation - H2O (Rate-Limiting) Product 1-(3-fluorophenyl)-1-phenylethene Carbocation->Product - H+ (Elimination)

References

Technical Support Center: Degradation Pathways of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of 3-Fluorobenzhydrol. By understanding the underlying chemical principles, you can effectively troubleshoot experimental issues, ensure the integrity of your results, and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical experimental and storage conditions?

Based on the chemical structure of this compound, a secondary benzylic alcohol, two primary degradation pathways are of concern: oxidation and photodegradation.[1]

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 3-Fluorobenzophenone.[1][2][3] This is often the most common degradation pathway encountered.

  • Photodegradation: Aromatic compounds and carbon-fluorine bonds can be sensitive to photolytic cleavage upon exposure to light, particularly UV radiation.[1][4] This can lead to more complex degradation profiles, including the formation of phenolic byproducts or de-fluorinated species.[1]

While generally stable, extreme pH or high temperatures could potentially lead to other reactions like dehydration, though this is less common under standard conditions.[1]

Q2: My analytical results (HPLC/GC) show a new, unexpected peak after storing my this compound solution. What is the likely identity of this impurity?

The most probable identity of a new, major peak appearing upon storage is 3-Fluorobenzophenone . As mentioned in Q1, the secondary alcohol of this compound is prone to oxidation, especially in the presence of air (oxygen) over time.[1][2] To confirm its identity, you can:

  • Co-injection: If you have a standard of 3-Fluorobenzophenone, a co-injection with your degraded sample should show an increase in the area of the impurity peak.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the impurity. 3-Fluorobenzophenone has a molecular weight of 200.20 g/mol , while the parent this compound is 202.22 g/mol .

  • Forced Degradation: Intentionally subject a sample of this compound to mild oxidative conditions (e.g., exposure to air, dilute hydrogen peroxide) and monitor the formation of the peak.[5][6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent results or significant degradation of this compound during a reaction.

Scenario: You are using this compound as a starting material, but at the end of the reaction, you observe a significant amount of what appears to be 3-Fluorobenzophenone, and your yield of the desired product is low.

Root Cause Analysis & Solutions:

The causality often lies in the reaction conditions being inadvertently oxidative. Many reagents or conditions can act as oxidants, even if that is not their primary purpose.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before starting your reaction, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a common culprit in oxidation.

  • Maintain an Inert Atmosphere: Run your reaction under a nitrogen or argon blanket. This prevents atmospheric oxygen from entering the reaction vessel.

  • Evaluate Your Reagents:

    • Are you using any metal catalysts (e.g., Copper, Iron) that can facilitate oxidation?

    • Are any of your reagents known to have oxidizing properties?

    • Consider the purity of your reagents; some may contain oxidizing impurities.

  • Control Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation.[1] If possible, run the reaction at a lower temperature.

The following workflow can help diagnose and solve in-reaction degradation:

G A Low yield & presence of 3-Fluorobenzophenone impurity B Are you using an inert atmosphere (N2 or Ar)? A->B C Implement inert atmosphere (e.g., N2 balloon, Schlenk line). B->C No D Are solvents deoxygenated? B->D Yes J Problem Resolved C->J E Sparge solvents with N2/Ar before use. D->E No F Review reagents for oxidative potential (metals, etc.). D->F Yes E->J G Consider alternative, non-oxidizing reagents if possible. F->G Potential oxidant identified H Is the reaction run at elevated temperature? F->H No obvious oxidants G->J I Attempt reaction at a lower temperature. H->I Yes H->J No I->J

Caption: Troubleshooting workflow for in-reaction degradation.

Issue 2: No degradation is observed during forced degradation studies.

Scenario: You are attempting to perform forced degradation studies as per ICH guidelines to develop a stability-indicating method, but you see little to no degradation under acidic, basic, or oxidative stress.[5][7]

Root Cause Analysis & Solutions:

This indicates that the stress conditions are not sufficiently stringent for this particular molecule.[1] this compound may be relatively stable under mild stress.

Troubleshooting Steps:

  • Increase Stressor Concentration: If using 0.1 M HCl or NaOH shows no effect, incrementally increase the concentration to 1 M or even higher, monitoring at each stage.[6]

  • Increase Temperature: Perform the stress testing at elevated temperatures (e.g., 60-80°C).[6] The combination of chemical stress and heat is often required to achieve sufficient degradation (target 5-20%).[6]

  • Extend Exposure Time: If initial time points (e.g., 2, 4, 8 hours) show no degradation, extend the study to 24, 48, or even 72 hours.[6]

  • Choose a Stronger Oxidant: If 3% hydrogen peroxide is ineffective, consider a different oxidative system. However, be cautious not to use conditions that are unrealistically harsh and would not be encountered under normal circumstances.

  • Photostability: Ensure your light source for photostability testing provides both UV and visible light, as recommended by ICH Q1B guidelines.[6]

Stress ConditionStandard Starting PointIf No Degradation, Try:
Acid Hydrolysis 0.1 M HCl, Room Temp1 M HCl, 60-80°C
Base Hydrolysis 0.1 M NaOH, Room Temp1 M NaOH, 60-80°C
Oxidation 3% H₂O₂, Room Temp10-30% H₂O₂, 60°C
Thermal 60°C80-105°C (dry heat)
Photolytic ICH-compliant chamberIncrease exposure time

Table 1: Recommended escalation for forced degradation studies.

Experimental Protocols

Protocol 1: Forced Oxidation Study

This protocol is designed to generate the primary oxidative degradant, 3-Fluorobenzophenone, for analytical method development.

  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution, add 100 µL of 30% hydrogen peroxide.

  • Incubation: Gently mix the solution and heat it in a water bath at 60°C.

  • Time Points: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately quench the reaction by diluting the aliquot 1:10 in the mobile phase to prevent further degradation before analysis.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS. You should observe a decrease in the this compound peak and a corresponding increase in a new peak, which is likely 3-Fluorobenzophenone.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring accurate quantification.[7]

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient method is recommended to resolve the parent compound from potential degradants which may have different polarities.

    • Start with a higher aqueous percentage (e.g., 70% A) to retain polar degradants.

    • Ramp up to a higher organic percentage (e.g., 95% B) to elute the non-polar parent compound and its primary ketone degradant.

  • Detection: Use a PDA (Photodiode Array) detector. This allows you to check for peak purity and determine the UV maxima of the parent and degradants. This compound and 3-Fluorobenzophenone will likely have different UV spectra.

  • Method Validation: Inject your forced degradation samples. The method is considered stability-indicating if the this compound peak is well-resolved (baseline separation) from all degradation peaks and there are no co-eluting peaks, as confirmed by peak purity analysis.[8]

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound.

G cluster_oxidation Oxidative Pathway cluster_photo Photodegradation Pathway (Hypothetical) A This compound B 3-Fluorobenzophenone A->B [O] (e.g., Air, H₂O₂, KMnO₄) C This compound D Radical Intermediates C->D hν (UV Light) E Phenolic Byproducts (Ring Hydroxylation) D->E F De-fluorinated Species D->F

Caption: Primary degradation pathways of this compound.

References

Scaling up the synthesis of 3-Fluorobenzhydrol for pilot plant production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Fluorobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the transition from laboratory to pilot plant production. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and robustness of your synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound on a pilot plant scale is typically approached via two primary synthetic routes: the Grignard reaction and the reduction of 3-fluorobenzophenone. The choice between these methods often depends on factors such as raw material availability and cost, equipment capabilities, and the desired impurity profile of the final product.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 3-fluorobenzaldehyde. While a versatile and widely used method, scaling up Grignard reactions presents unique challenges related to reaction initiation, exotherm control, and the formation of specific impurities.

  • Reduction of 3-Fluorobenzophenone: This route involves the reduction of the ketone functionality of 3-fluorobenzophenone to the corresponding secondary alcohol. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity, milder reactivity, and improved safety profile compared to reagents like lithium aluminum hydride, making it well-suited for pilot plant operations.

This guide will delve into the intricacies of both methods, providing detailed protocols, troubleshooting guidance, and a comprehensive FAQ section to address potential issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the pilot-plant scale synthesis of this compound.

Part 1: Grignard Reaction Route

Question 1: My Grignard reaction is difficult to initiate at pilot scale. What are the common causes and how can I ensure a smooth start-up?

Answer: Difficulty in initiating a Grignard reaction is a common challenge during scale-up. The primary reason is the passivation of the magnesium metal surface by a layer of magnesium oxide or hydroxide, which prevents the reaction with the organic halide from starting. Here’s a breakdown of causes and solutions:

  • Inadequate Magnesium Activation: At a larger scale, ensuring all the magnesium is activated is crucial.

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break up the oxide layer.

    • Chemical Activation: The use of initiators is highly recommended. A small crystal of iodine is a classic and effective method; the disappearance of the brown iodine color is a good visual indicator of activation. 1,2-Dibromoethane is another common initiator that reacts with magnesium to expose a fresh metal surface.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[2] Any water in the reactor, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

    • Rigorous Drying: All glassware and reactors must be thoroughly dried, preferably by oven drying or flame drying under a vacuum, and then cooled under a stream of dry nitrogen or argon.

    • Anhydrous Solvents: Use high-quality anhydrous solvents. It is good practice to test the water content of the solvent before use.

  • Slow Initial Addition of Organic Halide: Adding a small portion of the organic halide solution to the activated magnesium and observing for signs of reaction (e.g., a gentle exotherm, bubbling, or a cloudy appearance) is critical before proceeding with the bulk addition.[1]

Question 2: I'm observing a significant amount of biphenyl impurity in my crude this compound. What is the cause and how can I minimize its formation?

Answer: The formation of biphenyl is a classic side reaction in the preparation of phenylmagnesium bromide, known as Wurtz coupling.[2] This occurs when the initially formed phenyl radical couples with another phenyl radical instead of reacting with magnesium to form the Grignard reagent.

  • Control of Reaction Temperature: High localized temperatures can favor the Wurtz coupling reaction. Ensure efficient stirring and cooling to maintain a controlled temperature throughout the addition of the bromobenzene.

  • Slow Reagent Addition: Adding the bromobenzene solution slowly and sub-surface can help to minimize its concentration in the reaction mixture, thereby reducing the rate of the bimolecular Wurtz coupling.

  • Magnesium Quality: Use high-quality magnesium turnings with a high surface area.

Question 3: During the aqueous work-up of my Grignard reaction, I'm encountering a persistent emulsion. How can I break it?

Answer: Emulsions are a frequent issue in the work-up of large-scale Grignard reactions, often caused by the precipitation of fine magnesium salts.

  • Addition of Saturated Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: In some cases, filtering the quenched reaction mixture through a pad of celite before the aqueous work-up can remove the fine magnesium salt precipitates that stabilize the emulsion.

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer with dilute acid can sometimes help to break the emulsion.

Part 2: Reduction Route (3-Fluorobenzophenone Reduction)

Question 4: My sodium borohydride reduction of 3-fluorobenzophenone is sluggish and gives incomplete conversion at pilot scale. What are the likely reasons?

Answer: Incomplete reduction can be due to several factors when scaling up:

  • Reagent Quality and Stoichiometry:

    • Degraded Sodium Borohydride: Sodium borohydride can slowly decompose upon exposure to moisture. Use a fresh, sealed container of the reagent.

    • Insufficient Equivalents: While theoretically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, an excess is often required to ensure complete conversion, typically 1.1 to 1.5 molar equivalents of the hydride.[3]

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to side reactions.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used and can accelerate the reaction.[5][6]

Question 5: What are the potential side products in the sodium borohydride reduction of 3-fluorobenzophenone, and how can I control them?

Answer: The reduction of ketones with sodium borohydride is generally a very clean reaction. The most common impurity is unreacted starting material. However, other side products can arise:

  • Over-reduction: While unlikely with NaBH₄, under harsh conditions, the aromatic ring could potentially be reduced. This is more of a concern with more powerful reducing agents. Sticking to the recommended reaction conditions will prevent this.

  • Impurity from Starting Material: The purity of the starting 3-fluorobenzophenone is critical. Any impurities in the starting material will likely be carried through the reaction or be transformed into other impurities.

  • Formation of Borate Esters: During the reaction, borate esters are formed as intermediates. A proper aqueous work-up with acidification is necessary to hydrolyze these esters and liberate the final alcohol product.

Question 6: The work-up of my large-scale sodium borohydride reduction generates a lot of gas and is difficult to control. What are the best practices for a safe and efficient work-up?

Answer: The vigorous gas evolution (hydrogen) during the quenching of excess sodium borohydride is a significant safety concern at the pilot plant scale.

  • Controlled Quenching: The reaction should be cooled in an ice bath before quenching. The quenching agent (e.g., dilute acetic acid or hydrochloric acid) should be added slowly and in a controlled manner to manage the rate of hydrogen evolution.

  • pH Adjustment: After the initial quench, the pH of the aqueous layer should be adjusted to be slightly acidic (pH 5-6) to ensure complete hydrolysis of the borate esters.[4]

  • Adequate Ventilation: The reactor must be well-ventilated to safely dissipate the hydrogen gas produced.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Diagram of the Grignard Reaction Workflow:

Grignard_Workflow A Mg Activation B Grignard Formation (Slow addition of PhBr) A->B Initiator (Iodine) C Reaction with 3-Fluorobenzaldehyde B->C Controlled Temp. D Aqueous Work-up (Quenching & Extraction) C->D Saturated NH4Cl E Purification (Crystallization) D->E Crude Product F This compound E->F

Caption: Workflow for the Grignard synthesis of this compound.

Table 1: Reagent Quantities for Grignard Synthesis (Example Scale)

ReagentMolar Eq.Quantity
Magnesium Turnings1.2Calculate based on scale
Bromobenzene1.1Calculate based on scale
3-Fluorobenzaldehyde1.0Calculate based on scale
Anhydrous THF-Sufficient to dissolve reagents
IodineCatalyticA few crystals
Saturated NH₄Cl (aq)-For quenching
Diethyl Ether-For extraction

Step-by-Step Procedure:

  • Reactor Preparation: Ensure a multi-necked reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

  • Magnesium Activation: Charge the reactor with magnesium turnings and a few crystals of iodine. Gently warm the flask with a heating mantle while maintaining a slow nitrogen purge until violet vapors of iodine are observed.

  • Grignard Reagent Formation:

    • Prepare a solution of bromobenzene in anhydrous tetrahydrofuran (THF) in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the activated magnesium. Observe for signs of reaction initiation (e.g., gentle reflux, cloudy appearance).

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Fluorobenzaldehyde:

    • In a separate, dry reactor, prepare a solution of 3-fluorobenzaldehyde in anhydrous THF.

    • Cool the 3-fluorobenzaldehyde solution to 0 °C using a cooling bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the cooled aldehyde solution via a transfer line or dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Reduction of 3-Fluorobenzophenone with Sodium Borohydride

This protocol provides a scalable method for the reduction of 3-fluorobenzophenone.

Diagram of the Reduction Workflow:

Reduction_Workflow A Dissolve 3-Fluorobenzophenone in Methanol B Slow Addition of NaBH4 Solution A->B C Reaction Monitoring (TLC) B->C Maintain Temp. D Controlled Quench (Dilute Acetic Acid) C->D Reaction Completion E Extraction & Washing D->E F Purification (Crystallization) E->F Crude Product G This compound F->G

Caption: Workflow for the reduction of 3-fluorobenzophenone.

Table 2: Reagent Quantities for Reduction Synthesis (Example Scale)

ReagentMolar Eq.Quantity
3-Fluorobenzophenone1.0Calculate based on scale
Sodium Borohydride0.26Calculate based on scale[4]
Methanol-Sufficient to dissolve
0.5 M Sodium Hydroxide-To prepare NaBH₄ solution
Toluene-For extraction
Dilute Acetic Acid-For quenching and pH adjustment

Step-by-Step Procedure:

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer and an addition funnel with 3-fluorobenzophenone and methanol.

  • Prepare Sodium Borohydride Solution: In a separate vessel, prepare a solution of sodium borohydride in a 0.5 M sodium hydroxide solution.[4]

  • Reaction:

    • Heat the methanolic solution of 3-fluorobenzophenone to approximately 35 °C.

    • Slowly add the aqueous sodium borohydride solution over a period of about 1 hour.

    • After the addition is complete, raise the temperature to 55 °C and maintain for 30 minutes, followed by a reflux for 1 hour.[4]

    • Monitor the reaction for completion by TLC.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • To the residue, add water and toluene.

    • Adjust the pH of the mixture to 5-6 with dilute acetic acid.

    • Separate the organic layer and wash it with water.

  • Purification:

    • Remove the toluene under reduced pressure to yield crude this compound, which should solidify upon cooling.

    • Further purify by crystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for pilot plant production of this compound?

A1: The choice depends on several factors. The reduction of 3-fluorobenzophenone is often favored for pilot plant production due to the milder reaction conditions and the avoidance of highly reactive Grignard reagents, which can pose safety and handling challenges at scale.[5][7] However, if 3-fluorobenzaldehyde is a more readily available or cost-effective starting material, the Grignard route can be a viable option with appropriate engineering controls and safety protocols in place.

Q2: What are the key analytical techniques for monitoring the reaction and ensuring the quality of the final product?

A2: A combination of chromatographic techniques is essential:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction in real-time, allowing for the visualization of the consumption of starting material and the formation of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the final product's purity and for identifying and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, particularly in the Grignard reaction where side products like biphenyl can form.[10]

Q3: What are the most critical safety considerations when scaling up the synthesis of this compound?

A3: For the Grignard route , the primary concerns are the highly exothermic nature of the reaction and the flammability of the ethereal solvents used.[8] Proper cooling capacity, controlled addition rates, and an inert atmosphere are crucial. For the reduction route , the main hazard is the generation of flammable hydrogen gas during the quenching of excess sodium borohydride.[4] This step must be performed in a well-ventilated area with controlled addition of the quenching agent. For both routes, standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

Q4: How can I optimize the crystallization of this compound to obtain a high-purity product with good yield at a pilot scale?

A4: Optimizing crystallization at a larger scale involves several key steps:

  • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes) often works well.

  • Controlled Cooling: Slow, controlled cooling is critical for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities and the formation of small, difficult-to-filter crystals.

  • Seeding: Introducing a small amount of pure this compound crystals to the supersaturated solution can induce crystallization and help control the crystal size.

  • Agitation: Gentle agitation during crystallization can promote uniform crystal growth and prevent the formation of large agglomerates.

Q5: What are the potential sources of impurities in the final this compound product?

A5: Impurities can originate from several sources:

  • Starting Materials: Impurities present in the initial 3-fluorobenzaldehyde or 3-fluorobenzophenone can be carried through the synthesis.

  • Side Reactions: As discussed, Wurtz coupling in the Grignard reaction is a common source of biphenyl impurity.[2] Incomplete reduction will result in residual 3-fluorobenzophenone.

  • Degradation: The product could potentially degrade under harsh work-up or purification conditions.

  • Solvent and Reagents: Residual solvents and inorganic salts from the work-up can also be present as impurities.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluoro, 3-Fluoro, and 4-Fluorobenzhydrol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how subtle structural modifications impact molecular reactivity is paramount. The substitution of a single fluorine atom on one of the phenyl rings of benzhydrol creates three distinct isomers—2-Fluorobenzhydrol, 3-Fluorobenzhydrol, and 4-Fluorobenzhydrol—each with a unique electronic profile that dictates its chemical behavior. This guide provides an in-depth comparison of the reactivity of these three isomers, supported by mechanistic principles and a representative experimental framework for analysis.

Introduction: The Electronic Influence of Fluorine in Aromatic Systems

Benzhydrol, a secondary alcohol, serves as a foundational structure in many pharmacologically active compounds. Its reactivity is primarily centered around two sites: the hydroxyl group and the benzylic C-H bond. Reactions typically involve the formation of a carbocation intermediate upon protonation and loss of the hydroxyl group (SN1-type reactions) or the abstraction of the benzylic hydrogen in oxidation reactions.

The introduction of a fluorine atom, the most electronegative element, significantly perturbs the electron density of the aromatic ring and, consequently, the reactivity of the benzylic center.[1] Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density due to its high electronegativity. This effect is distance-dependent, decreasing with the number of bonds separating it from the reaction center.

  • Mesomeric (Resonance) Effect (+M): Through its lone pairs, fluorine can donate electron density into the pi system of the benzene ring. This effect is most pronounced when the fluorine is positioned ortho or para to the benzylic carbon.

The net effect of fluorine on the reactivity of the benzhydrol molecule is a delicate balance of these two forces, which varies with its positional isomerism. This guide will explore these differences through the lens of a representative oxidation reaction.

Comparative Reactivity in Oxidation: A Mechanistic Overview

The oxidation of benzhydrols to their corresponding benzophenones is a common and well-studied transformation that serves as an excellent model for comparing the reactivity of the fluorinated isomers.[2][3][4][5] A typical oxidant used for this purpose is a Cr(VI) reagent, such as chromic acid, in an acidic medium.

The generally accepted mechanism for this reaction involves a rate-determining step where the benzylic C-H bond is cleaved.[2] This step is sensitive to the electronic nature of the substituents on the aromatic rings. The reaction proceeds via the formation of a chromate ester, followed by the abstraction of the benzylic hydrogen. The transition state for this C-H bond cleavage has a partial positive charge buildup on the benzylic carbon, making it sensitive to the electron-donating or electron-withdrawing nature of the substituents.

G

Predicting Reactivity: The Hammett Equation

The Hammett equation provides a quantitative framework for correlating reaction rates with the electronic effects of substituents on an aromatic ring.[6][7] The equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzhydrol).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. For reactions involving significant positive charge buildup in the transition state, the σ⁺ constant is used, as it accounts for through-resonance stabilization.[8]

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, which stabilize a positively charged transition state.[9]

For the oxidation of benzhydrols, the reaction constant (ρ) is typically negative, indicating a buildup of positive charge at the benzylic carbon in the transition state.[2] Therefore, substituents that can stabilize this partial positive charge will increase the reaction rate.

Isomer-Specific Reactivity Analysis

Based on the interplay of inductive and mesomeric effects, we can predict the relative oxidation rates of the three fluorobenzhydrol isomers.

4-Fluorobenzhydrol (para-isomer)
  • -I Effect: The fluorine atom withdraws electron density inductively.

  • +M Effect: Being in the para position, fluorine can donate electron density directly to the benzylic carbon via resonance, stabilizing the positively charged transition state.

  • Net Effect: For reactions with a high demand for electronic stabilization at the benzylic position, the +M effect of fluorine, although weaker than other groups like methoxy, can partially offset its strong -I effect. The Hammett constant σ⁺ for a para-fluoro substituent is -0.07 .[8] The negative sign indicates a net electron-donating character in reactions with a positive charge buildup, suggesting that 4-Fluorobenzhydrol will react faster than unsubstituted benzhydrol .

This compound (meta-isomer)
  • -I Effect: The fluorine exerts a strong electron-withdrawing inductive effect.

  • +M Effect: The mesomeric effect does not extend to the meta position. Therefore, there is no resonance donation to the benzylic carbon.

  • Net Effect: The reactivity is dominated by the deactivating inductive effect. The Hammett constant σm for a meta-fluoro substituent is +0.34 .[8][10] The positive value signifies a net electron-withdrawing effect, which will destabilize the positively charged transition state. Consequently, This compound will react significantly slower than unsubstituted benzhydrol .

2-Fluorobenzhydrol (ortho-isomer)
  • -I and +M Effects: Similar to the para position, both effects are operative.

  • Steric Effect: The proximity of the fluorine atom to the reaction center can introduce steric hindrance, potentially affecting the formation of the chromate ester intermediate.

  • Direct Field Effect: The close proximity of the C-F dipole to the reaction center can influence the transition state stability through space.

  • Net Effect: The ortho effect is a complex combination of electronic and steric factors, and simple Hammett parameters are often not applicable. However, the strong inductive effect at this close range is expected to be a dominant deactivating factor. Therefore, 2-Fluorobenzhydrol is predicted to react the slowest of the three isomers .

G cluster_reactivity Reactivity Predicted Reactivity Order (Oxidation) node4 4-Fluorobenzhydrol (Fastest) node0 Benzhydrol (Reference) node4->node0 node3 This compound (Slower) node0->node3 node2 2-Fluorobenzhydrol (Slowest) node3->node2

Quantitative Data Summary

The following table summarizes the Hammett constants and the predicted relative reactivity for the oxidation of the fluorobenzhydrol isomers. The relative rate is a prediction based on the Hammett equation, assuming a reaction constant (ρ) of -1.0 for illustrative purposes.

CompoundSubstituent PositionHammett Constant (σ⁺/σm)Predicted Relative Rate (k/k₀)Dominant Electronic Effect
4-Fluorobenzhydrol para-0.07[8]~1.17+M > -I (stabilizing)
Benzhydrol -0.001.00Reference
This compound meta+0.34[8][10]~0.46-I only (destabilizing)
2-Fluorobenzhydrol orthoN/A< 0.46-I and Steric (destabilizing)

Experimental Protocol: Chromic Acid Oxidation of Fluorobenzhydrols

This protocol provides a framework for experimentally determining the relative reaction rates.

Materials:
  • 2-Fluorobenzhydrol, this compound, 4-Fluorobenzhydrol, Benzhydrol

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (concentrated)

  • Glacial acetic acid

  • UV-Vis Spectrophotometer

Procedure:
  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each benzhydrol isomer in glacial acetic acid.

    • Prepare a 0.02 M solution of CrO₃ in 90% acetic acid / 10% water.

    • Prepare a 1.0 M solution of H₂SO₄ in 90% acetic acid / 10% water.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a quartz cuvette, combine 2.0 mL of the 0.1 M benzhydrol stock solution and 0.5 mL of the 1.0 M H₂SO₄ solution. This ensures the substrate is in large excess.

    • Initiate the reaction by adding 0.5 mL of the 0.02 M CrO₃ solution.

    • Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer.

    • Monitor the decrease in the absorbance of Cr(VI) at a wavelength of 350 nm over time.

  • Data Analysis:

    • Plot ln(Absorbance) versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant, k'.

    • Repeat the experiment for each isomer and the unsubstituted benzhydrol under identical conditions.

    • Calculate the second-order rate constants (k) by dividing k' by the initial concentration of the benzhydrol.

Conclusion

The position of a single fluorine atom on the benzhydrol scaffold imparts a distinct and predictable influence on its reactivity.

  • 4-Fluorobenzhydrol is the most reactive of the three isomers in reactions proceeding through an electron-deficient transition state, due to the stabilizing mesomeric effect of the para-fluorine.

  • This compound is significantly deactivated due to the purely inductive electron-withdrawing nature of the meta-fluorine.

  • 2-Fluorobenzhydrol is expected to be the least reactive, suffering from a combination of a strong inductive effect and potential steric hindrance.

This comparative analysis, grounded in the principles of physical organic chemistry, provides a robust framework for researchers to anticipate and leverage the nuanced effects of fluorine substitution in the design and development of new chemical entities.

References

A Spectroscopic Investigation of Fluorine's Influence: A Comparative Analysis of 3-Fluorobenzhydrol and Benzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the substitution of a hydrogen atom with fluorine is a common strategy to modulate a molecule's physicochemical properties. This guide provides a detailed spectroscopic comparison of 3-Fluorobenzhydrol and its parent compound, Benzhydrol. We will explore how the introduction of a single fluorine atom onto one of the phenyl rings alters the electronic environment and, consequently, the spectral characteristics of the molecule. This analysis is crucial for researchers in quality control, reaction monitoring, and structural elucidation.

This guide is structured to provide not just data, but a deeper understanding of the underlying principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a standardized experimental protocol, a side-by-side comparison of the data, and an expert interpretation of the spectral differences.

Molecular Structures

To visually ground our discussion, let's begin with the structures of the two molecules.

G cluster_0 Benzhydrol cluster_1 This compound benzhydrol 3_fluorobenzhydrol

Caption: Chemical structures of Benzhydrol and this compound.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments. The introduction of the electronegative fluorine atom in this compound is expected to induce significant changes in the chemical shifts of nearby protons and carbons, both through inductive effects and through-space coupling.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte (Benzhydrol or this compound) in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Reference: CDCl₃ at 77.16 ppm.

Comparative ¹H NMR Data
Proton Benzhydrol δ (ppm) This compound δ (ppm) Key Observations
OH ~2.2 (broad s)~2.3 (broad s)Minor change; position is concentration and temperature dependent.
CH 5.8 (s)5.8 (d)Singlet in Benzhydrol becomes a doublet in this compound due to coupling with the fluorine atom.
Aromatic 7.2-7.4 (m)6.9-7.4 (m)The aromatic region of this compound is more complex and spread out due to the influence of fluorine.
Comparative ¹³C NMR Data
Carbon Benzhydrol δ (ppm) This compound δ (ppm) Key Observations
CH 76.275.8Minimal change in the benzylic carbon chemical shift.
C-F N/A163.0 (d, ¹JCF ≈ 245 Hz)Large downfield shift and a very large one-bond coupling constant, characteristic of a C-F bond.
Aromatic 126-143114-144The aromatic carbons of the fluorinated ring show distinct splitting patterns due to C-F coupling.
Discussion of NMR Findings

The most telling difference in the ¹H NMR spectra is the splitting of the benzylic proton (CH) signal in this compound into a doublet, a direct result of coupling to the fluorine atom. In the ¹³C NMR, the carbon directly attached to the fluorine atom (C-F) in this compound is dramatically shifted downfield to around 163.0 ppm and exhibits a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz. This is a hallmark of a carbon-fluorine bond and serves as an unambiguous diagnostic peak. The other aromatic carbons in the fluorinated ring also show smaller couplings to the fluorine atom, leading to a more complex spectrum compared to the simpler aromatic region of Benzhydrol.

FT-IR Spectroscopy: A Tale of Two Bonds

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence of the C-F bond in this compound introduces a new, strong absorption band that is absent in the spectrum of Benzhydrol.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Comparative FT-IR Data
Vibrational Mode Benzhydrol (cm⁻¹) This compound (cm⁻¹) Key Observations
O-H Stretch ~3350 (broad)~3360 (broad)The broad hydroxyl stretch is present in both compounds.
C-H Aromatic Stretch ~3030-3060~3040-3070Characteristic aromatic C-H stretches are observed in both spectra.
C-O Stretch ~1015~1020The benzylic C-O stretch is present in both molecules.
C-F Stretch N/A~1150-1250 (strong) A strong, characteristic C-F stretching band is a key differentiator for this compound.
Discussion of FT-IR Findings

The FT-IR spectra of both compounds are dominated by a broad O-H stretching band around 3350 cm⁻¹ and aromatic C-H stretching bands above 3000 cm⁻¹. The key difference is the appearance of a strong absorption band in the 1150-1250 cm⁻¹ region of the this compound spectrum. This band is attributed to the C-F stretching vibration and is completely absent in the Benzhydrol spectrum. This makes FT-IR a quick and effective method for distinguishing between the two compounds.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both Benzhydrol and this compound are expected to show similar fragmentation patterns, their molecular ions will differ by the mass difference between a fluorine and a hydrogen atom.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol) is introduced via direct infusion or through a GC or LC system.

  • Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • EI-MS Acquisition (for fragmentation patterns):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

  • ESI-MS Acquisition (for accurate mass):

    • Ionization Mode: Positive.

    • Mass Range: m/z 100-400.

Comparative Mass Spectrometry Data
Ion Benzhydrol (m/z) This compound (m/z) Key Observations
[M]⁺ (Molecular Ion) 184.09202.08The molecular ion of this compound is 18 Da higher than that of Benzhydrol.
[M-H₂O]⁺ 166.08184.07Loss of water is a common fragmentation pathway for alcohols.
[M-Ph]⁺ 107.05125.04Loss of a phenyl or fluorophenyl ring is a characteristic fragmentation.
Discussion of Mass Spectrometry Findings

The molecular ion peak is the most straightforward diagnostic tool in the mass spectra. Benzhydrol exhibits a molecular ion at m/z 184.09, corresponding to its molecular weight. In contrast, this compound shows a molecular ion at m/z 202.08, which is 18 mass units higher, reflecting the substitution of a hydrogen atom (mass ≈ 1) with a fluorine atom (mass ≈ 19). Both compounds exhibit a prominent fragment corresponding to the loss of a water molecule ([M-H₂O]⁺), which is characteristic of alcohols.

Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for distinguishing between Benzhydrol and this compound using the spectroscopic techniques discussed.

G cluster_workflow Spectroscopic Differentiation Workflow cluster_ftir_results FT-IR Results cluster_nmr_results NMR Results start Unknown Sample (Benzhydrol or this compound) ftir FT-IR Analysis start->ftir nmr NMR Analysis (¹H and ¹³C) ftir->nmr Ambiguous or Confirmation Needed ftir_no_cf No C-F stretch (~1200 cm⁻¹) ftir->ftir_no_cf ftir_cf Strong C-F stretch (~1200 cm⁻¹) ftir->ftir_cf ms Mass Spectrometry nmr->ms Further Confirmation nmr_no_cf No C-F coupling nmr->nmr_no_cf nmr_cf ¹JCF ≈ 245 Hz nmr->nmr_cf benzhydrol Identified as Benzhydrol fluorobenzhydrol Identified as This compound ftir_no_cf->benzhydrol ftir_cf->fluorobenzhydrol nmr_no_cf->benzhydrol nmr_cf->fluorobenzhydrol

Caption: A decision-making workflow for identifying the correct compound.

Conclusion

The spectroscopic comparison of Benzhydrol and this compound provides a clear illustration of how a single fluorine atom can significantly impact a molecule's spectral properties. In ¹H NMR, the key diagnostic is the coupling of the benzylic proton to fluorine. In ¹³C NMR, the large chemical shift and one-bond coupling constant of the carbon attached to fluorine are unambiguous identifiers. FT-IR spectroscopy offers a rapid screening method through the detection of the strong C-F stretching vibration. Finally, mass spectrometry confirms the identity of the compounds through their distinct molecular ion peaks. Together, these techniques provide a robust and complementary toolkit for the confident identification and characterization of these and similar fluorinated compounds.

A Comparative Guide to the Biological Activity of 3-Fluorobenzhydrol versus its Non-fluorinated Analog, Benzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzhydrol Scaffold and the Intriguing Role of Fluorination

In the landscape of medicinal chemistry, the benzhydrol scaffold, characterized by two phenyl rings attached to a hydroxyl-bearing carbon, serves as a foundational structure for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including anticancer and antimicrobial properties. The non-fluorinated parent compound, benzhydrol, is a key intermediate in the synthesis of various pharmaceuticals.[2] This guide provides an in-depth comparison of the biological activities of benzhydrol and its fluorinated analog, 3-Fluorobenzhydrol.

While direct comparative studies on the biological activities of this compound and benzhydrol are not extensively available in the current literature, this guide will synthesize existing data on benzhydrol derivatives and the well-documented effects of fluorination in medicinal chemistry to provide a comprehensive and insightful comparison. We will explore the known biological profile of benzhydrol and then delve into the anticipated modulations of these activities conferred by the introduction of a fluorine atom at the meta position of one of the phenyl rings.

Chemical Structures:

CompoundChemical Structure
Benzhydrol(C₆H₅)₂CHOH
This compoundFC₆H₄CH(OH)C₆H₅

The Biological Landscape of Benzhydrol and its Derivatives

Benzhydrol and its analogs have been the subject of numerous studies, revealing a range of biological activities. The unique structural motif of benzhydrol imparts favorable physicochemical properties to its derivatives, influencing their biological activity and pharmacokinetic profiles.[1]

Anticancer Activity

Derivatives of benzhydrol have shown promising potential as anticancer agents. For instance, certain benzhydrol-type analogs have been developed as inhibitors of human leukemia HL-60 cell growth.[3] The mechanism of action for some of these derivatives involves the inactivation of the NF-κB pathway, which is a key regulator of cell growth and survival in multiple myeloma cells.[4]

Antimicrobial Activity

The benzhydrol scaffold has also been explored for its antimicrobial properties. Studies have shown that some benzhydrol analogues can act as potential inhibitors of adhesion proteins in bacteria, such as the sdrE protein in Staphylococcus aureus, a gram-positive bacterium responsible for a variety of infections.[5] Furthermore, various substituted benzhydrols have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some yeasts.[4]

The Fluorine Factor: How a Single Atom Can Change the Game

The introduction of a fluorine atom into a biologically active molecule is a common and powerful strategy in medicinal chemistry to enhance its therapeutic potential.[6][7] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[2]

Enhanced Potency and Binding Affinity

Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets.[3][8] This can result in enhanced binding affinity and increased potency. The introduction of fluorine can also influence the conformation of a molecule, locking it into a more favorable orientation for binding to a receptor or enzyme active site.[2] For example, fluorinated compounds have been shown to have increased binding affinity to various receptors.[9]

Improved Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[10] By strategically placing a fluorine atom at a metabolically vulnerable position, the metabolic half-life of a drug can be extended, leading to improved bioavailability and a more favorable dosing regimen.[10]

Comparative Analysis: this compound vs. Benzhydrol

Based on the established principles of medicinal chemistry and the known activities of benzhydrol, we can extrapolate the potential differences in the biological activity of this compound compared to its non-fluorinated counterpart.

PropertyBenzhydrol (and its derivatives)This compound (Predicted)Rationale for Predicted Difference
Anticancer Potency Moderate to good activity observed in derivatives.Potentially higher potency.The electron-withdrawing nature of fluorine could enhance interactions with target proteins, leading to increased activity.
Antimicrobial Activity Broad-spectrum activity reported for some derivatives.Potentially enhanced or altered spectrum of activity.Fluorination can modulate lipophilicity and electronic properties, which may affect cell penetration and target interaction in microorganisms.
Metabolic Stability Susceptible to metabolic oxidation.Likely more resistant to metabolic degradation.The strong C-F bond is expected to block metabolic hydroxylation at the fluorinated ring, leading to a longer half-life.
Binding Affinity Serves as a scaffold for various receptor ligands.Potentially higher affinity for specific biological targets.Fluorine can participate in unique non-covalent interactions, such as halogen bonds, which can enhance binding affinity.

It is crucial to emphasize that these are predicted differences based on established structure-activity relationships. Direct experimental validation is necessary to confirm these hypotheses.

Detailed Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assays

1. MTT Assay (to assess cell viability)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials : 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, test compounds (Benzhydrol and this compound), and the chosen cancer cell line.[11]

  • Procedure :

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. LDH Assay (to assess membrane integrity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.

  • Materials : 96-well plates, LDH assay kit, cell culture medium, test compounds, and the chosen cell line.[11]

  • Procedure :

    • Seed cells and treat with test compounds as described for the MTT assay.

    • After incubation, collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant in a new 96-well plate.

    • Incubate as per the kit instructions.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Antimicrobial Susceptibility Testing

Broth Microdilution Method (to determine Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

  • Materials : 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium, test compounds, and a positive control antibiotic.[14]

  • Procedure :

    • Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay

This is a general protocol that can be adapted for specific enzymes.

  • Materials : The target enzyme, its substrate, the inhibitor (test compound), a suitable buffer, and a detection system (e.g., spectrophotometer or fluorometer).[1][15]

  • Procedure :

    • Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

    • In a reaction vessel (e.g., a cuvette or a well in a microplate), add the buffer and the inhibitor.

    • Initiate the reaction by adding the enzyme and substrate.

    • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

    • Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

Receptor Binding Assay

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[16][17]

  • Materials : A source of the target receptor (e.g., cell membranes), a radiolabeled ligand with known affinity for the receptor, the test compound, and a filtration apparatus.[18]

  • Procedure :

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation synthesis Synthesis of Benzhydrol and this compound purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (MTT, LDH) purification->cytotoxicity antimicrobial Antimicrobial Assays (Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme receptor Receptor Binding Assays purification->receptor

Caption: A generalized experimental workflow for comparing the biological activities of benzhydrol and this compound.

fluorine_effects cluster_properties Altered Properties parent Parent Molecule (e.g., Benzhydrol) fluorinated Fluorinated Analog (e.g., this compound) parent->fluorinated Fluorination potency Increased Potency fluorinated->potency stability Enhanced Metabolic Stability fluorinated->stability binding Improved Binding Affinity fluorinated->binding pk Modified Pharmacokinetics fluorinated->pk

Caption: The impact of fluorination on the properties of a biologically active molecule.

Conclusion and Future Directions

While benzhydrol serves as a valuable scaffold in medicinal chemistry, the introduction of fluorine, as in this compound, is predicted to significantly enhance its biological activity and drug-like properties. The anticipated improvements in potency, metabolic stability, and binding affinity make this compound a compelling candidate for further investigation. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate and compare these two compounds. Future studies should focus on direct, head-to-head comparisons to validate the predicted advantages of fluorination and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 3-Fluorobenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and derail an entire development program. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel 3-Fluorobenzhydrol derivatives, a chemical scaffold with burgeoning interest in medicinal chemistry.[1][2][3] Drawing from established principles of selectivity profiling and predictive toxicology, we will explore the "why" and "how" of building a robust, self-validating experimental cascade to characterize the selectivity of your compounds.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The benzhydrol moiety is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom, as in this compound, can significantly alter the physicochemical properties of the molecule, potentially enhancing potency, metabolic stability, and cell permeability.[4] However, these modifications can also introduce unintended interactions with a host of biological targets. Proactively identifying these off-target interactions, or "cross-reactivities," is paramount for several reasons:

  • De-risking Clinical Development: Early identification of potential liabilities, such as cardiotoxicity or drug-drug interactions, saves invaluable time and resources.

  • Mechanism of Action Elucidation: Distinguishing on-target from off-target effects is crucial for understanding the true biological mechanism of your compound.

  • Lead Optimization: A clear understanding of the structure-activity relationship (SAR) for both on-target and off-target activities guides medicinal chemistry efforts to design more selective and safer molecules.

This guide will walk you through a tiered approach to cross-reactivity profiling, starting with broad, high-throughput screens and progressing to more focused, mechanistic studies.

Predictive Beginnings: Leveraging In Silico Tools for Early Insights

Before embarking on costly and time-consuming wet-lab experiments, it is prudent to leverage the power of computational toxicology.[5][6][7] Predictive models can analyze the structure of your this compound derivatives and forecast potential off-target interactions based on vast databases of known compound-protein interactions.[5][6][7] This in silico pre-screening serves as a hypothesis-generating tool, allowing you to prioritize your experimental resources on the most probable off-target classes.

Several computational approaches can be employed:

  • 2D and 3D Chemical Similarity Searching: Comparing your compounds to databases of molecules with known off-target activities.[5][7]

  • Pharmacophore Modeling: Identifying the 3D arrangement of chemical features in your molecule that might be recognized by off-target proteins.

  • Machine Learning Algorithms: Utilizing trained models to predict interactions with a wide range of biological targets.[8]

While predictive tools are powerful, they are not a substitute for experimental validation. Their true value lies in guiding the design of a more intelligent and efficient experimental cross-reactivity cascade.

The Experimental Cascade: A Multi-pronged Approach to Unveiling Off-Target Interactions

A robust cross-reactivity assessment employs a battery of in vitro assays targeting major classes of proteins known to be frequent culprits in off-target effects. The following sections detail key assays, their underlying principles, and step-by-step protocols.

Tier 1: Broad Panel Screening for Common Liabilities

The initial experimental screen should be broad, aiming to identify any "red flags" early on. This typically involves assessing interactions with large protein families that are common sources of adverse drug reactions.

Cytochrome P450 enzymes are critical for the metabolism of a vast number of drugs.[9] Inhibition of these enzymes by a new chemical entity can lead to altered pharmacokinetic profiles of co-administered drugs, potentially causing toxicity.[9] Therefore, screening your this compound derivatives against a panel of the most clinically relevant CYP isoforms is a regulatory expectation and a critical step in safety assessment.

Table 1: Illustrative CYP450 Inhibition Data for a Hypothetical this compound Derivative (Compound A)

CYP IsoformIC50 (µM) of Compound AIC50 (µM) of Positive Control
CYP1A2> 500.05 (Furafylline)
CYP2C915.20.2 (Sulfaphenazole)
CYP2C19> 501.5 (Ticlopidine)
CYP2D68.90.02 (Quinidine)
CYP3A425.70.1 (Ketoconazole)

Experimental Protocol: In Vitro CYP450 Inhibition Assay (Luminescence-Based)

This protocol outlines a common method using recombinant human CYP enzymes and a luminogenic substrate.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Luminogenic CYP450 substrate

  • NADPH regeneration system

  • Test compound (this compound derivative) and positive control inhibitors

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In the wells of the microplate, combine the reaction buffer, NADPH regeneration system, and the appropriate CYP450 enzyme.

  • Inhibitor Addition: Add the test compound or positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the luminogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Signal Detection: Add the detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. Early assessment of hERG liability is therefore a critical safety screen.

Table 2: Illustrative hERG Inhibition Data for Compound A

Assay TypeIC50 (µM) of Compound AIC50 (µM) of Positive Control
Fluorescence-based12.50.01 (E-4031)
Patch-clamp18.20.008 (E-4031)

Experimental Protocol: Fluorescence-Based hERG Assay

This protocol describes a higher-throughput method using a fluorescent dye sensitive to ion channel activity.

Materials:

  • Stable cell line expressing the hERG channel (e.g., HEK293-hERG)

  • Fluorescent ion flux indicator dye

  • Assay buffer and stimulation solution (containing a high concentration of potassium)

  • Test compound and positive control (e.g., E-4031)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the hERG-expressing cells into the microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate to allow dye uptake.

  • Compound Addition: Add the test compound or positive control to the wells.

  • Baseline Reading: Measure the baseline fluorescence.

  • Stimulation and Reading: Add the stimulation solution to all wells to open the hERG channels and immediately begin kinetic fluorescence measurements.

  • Data Analysis: Calculate the percent inhibition of the fluorescence signal for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Tier 2: Focused Screening Based on a Hypothetical Primary Target

Let us assume that our hypothetical this compound derivative, Compound A, has been designed as an inhibitor of a kinase involved in the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10][11] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[10][11]

NF_kappa_B_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1 Receptor TNFR, IL-1R Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB:e->IkB:e NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CompoundA Compound A (Hypothetical Inhibitor) CompoundA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Transcription DNA->Genes

Caption: Hypothetical inhibition of the NF-κB pathway by Compound A.

Protein kinases are a large family of enzymes with highly conserved ATP-binding sites, making cross-reactivity a common challenge for kinase inhibitors.[12] Profiling Compound A against a broad panel of kinases is essential to determine its selectivity.

Table 3: Illustrative Kinase Selectivity Profile for Compound A

Kinase Target% Inhibition at 1 µMIC50 (nM)
IKKβ (On-target) 95 50
Kinase X85250
Kinase Y45> 1000
Kinase Z10> 10,000
... (panel of >100 kinases)

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced, which is proportional to kinase activity.[12]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrate peptides

  • ATP

  • Test compound (Compound A) and a broad-spectrum inhibitor (e.g., Staurosporine)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of the assay plate.

  • Kinase Addition: Add the kinase solution to the wells.

  • Pre-incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add the substrate/ATP mixture to start the kinase reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure luminescence and calculate IC50 values as described for the CYP450 assay.

Kinase_Assay_Workflow A 1. Compound Plating (this compound derivative) B 2. Add Kinase & Substrate/ATP A->B C 3. Kinase Reaction (Phosphorylation) B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP) D->E F 6. Luminescence Detection E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for an in vitro luminescence-based kinase assay.

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs.[13][14] Unintended activation or inhibition of GPCRs can lead to a wide range of side effects. Screening against a panel of representative GPCRs is a crucial step in assessing the selectivity of your compound.

Table 4: Illustrative GPCR Off-Target Data for Compound A (% Inhibition at 10 µM)

GPCR TargetAgonist ModeAntagonist Mode
Adrenergic α1A< 10%55%
Dopamine D2< 5%< 10%
Serotonin 5-HT2A< 10%62%
Muscarinic M1< 5%< 5%
... (panel of >40 GPCRs)

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol measures changes in cyclic AMP (cAMP), a common second messenger in GPCR signaling.[15][16][17]

Materials:

  • Cell lines stably expressing the GPCRs of interest

  • cAMP detection kit (e.g., HTRF, AlphaScreen)

  • Agonists and antagonists for each GPCR

  • Test compound

  • Assay buffer

  • Microplates suitable for the chosen detection method

Procedure:

  • Cell Preparation: Culture and harvest the GPCR-expressing cells.[16]

  • Compound Addition: In an assay plate, add the test compound. For antagonist mode, also add a known agonist at its EC80 concentration.

  • Cell Addition: Add the cell suspension to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit.

  • Incubation: Incubate as per the kit instructions to allow for signal development.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent agonism or antagonism for the test compound at each target.

Interpreting the Data: A Decision-Making Framework

The data generated from this experimental cascade provides a comprehensive selectivity profile of your this compound derivatives. The next critical step is to interpret these findings in the context of the intended therapeutic application.

Decision_Tree Start Cross-Reactivity Data Analysis Q1 Significant off-target activity at therapeutically relevant concentrations? Start->Q1 A1_Yes High Risk Q1->A1_Yes Yes A1_No Low Risk Q1->A1_No No Q2 Is there a sufficient therapeutic window? A1_Yes->Q2 End_Proceed Candidate for in vivo studies A1_No->End_Proceed A2_Yes Proceed with further development Q2->A2_Yes Yes A2_No Medicinal chemistry optimization to improve selectivity Q2->A2_No No A2_Yes->End_Proceed End_Optimize Synthesize and test new analogs A2_No->End_Optimize

Caption: Decision tree for interpreting cross-reactivity data.

A key consideration is the therapeutic window – the ratio between the on-target potency (e.g., IKKβ IC50) and the off-target activity (e.g., hERG IC50). A larger therapeutic window indicates a greater margin of safety. If significant off-target activities are observed at concentrations close to the on-target efficacy, medicinal chemistry efforts should be directed at modifying the structure of the this compound derivative to enhance selectivity.

Conclusion

The path to developing a safe and effective drug is paved with rigorous scientific inquiry. For novel chemical series like this compound derivatives, a proactive and systematic approach to cross-reactivity profiling is not just a regulatory requirement, but a fundamental component of sound drug discovery. By integrating predictive computational methods with a tiered cascade of in vitro assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge empowers informed decision-making, guides lead optimization, and ultimately increases the probability of translating a promising molecule into a life-changing therapy.

References

Benchmarking the performance of catalysts for the asymmetric synthesis of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the stereochemical architecture of a molecule is paramount to its biological activity and safety profile. Enantiomerically pure compounds are often the key to unlocking desired therapeutic effects while minimizing off-target interactions. Within this context, chiral diarylmethanols, such as 3-Fluorobenzhydrol, represent a critical structural motif found in a variety of biologically active molecules. This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in experimental data.

The primary challenge in synthesizing chiral this compound lies in controlling the stereochemistry at the benzylic carbon. Traditional methods often involve the resolution of racemic mixtures, a process inherently limited to a 50% theoretical yield. Modern asymmetric catalysis offers a more elegant and efficient solution, directly furnishing the desired enantiomer in high yield and purity. This guide will focus on two predominant and highly effective strategies: the enantioselective reduction of a prochiral ketone (3-fluorobenzophenone) and the asymmetric arylation of an aldehyde (3-fluorobenzaldehyde). We will benchmark the performance of three state-of-the-art catalytic systems, providing detailed experimental protocols and a comparative analysis of their efficacy.

Benchmarking Catalyst Performance

The choice of a catalytic system is a critical decision in any synthetic campaign, directly impacting yield, enantioselectivity, and overall process efficiency. Below is a comparative summary of three leading methodologies for the asymmetric synthesis of a representative fluorinated benzhydrol. While the data presented is for a closely related substrate, it serves as an excellent benchmark for the synthesis of this compound, with the understanding that minor optimization may be required.

Synthesis PathwayCatalyst/ReagentReducing Agent/Aryl SourceSolventTemp. (°C)Yield (%)ee (%)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)THF-20 to RT>95>99
Asymmetric Transfer Hydrogenation (R,R)-Ru-TsDPENIsopropanolIsopropanol80High>97
Chiral Ligand-Mediated Arylation (R)-DPP-H8-BINOL / Ti(OiPr)4Phenylmagnesium bromideDichloromethane-40 to 0~94>99

Table 1: Comparative performance of catalytic systems in the asymmetric synthesis of a representative fluorinated benzhydrol. This data provides a strong predictive benchmark for the synthesis of this compound.

Experimental Workflows and Logical Relationships

The successful implementation of these catalytic systems relies on a precise and well-controlled experimental workflow. The following diagram illustrates the general logical progression for a catalytic asymmetric synthesis, from catalyst preparation to product isolation and analysis.

G cluster_prep Catalyst Preparation/Activation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis prep Catalyst/Ligand and Metal Precursor activation In-situ Activation/Formation of Active Catalyst prep->activation Solvent, Temperature Control reaction Catalytic Transformation activation->reaction substrate Substrate (e.g., 3-Fluorobenzophenone) substrate->reaction reagent Reagent (e.g., Reducing Agent) reagent->reaction quench Reaction Quenching reaction->quench extraction Aqueous/Organic Extraction quench->extraction purification Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis ee_det Enantiomeric Excess Determination (Chiral HPLC/GC) analysis->ee_det

A generalized workflow for catalytic asymmetric synthesis.

Detailed Experimental Protocols

The following protocols are adapted for the synthesis of this compound based on established procedures for structurally similar substrates.[1] These protocols are intended to serve as a starting point for optimization in a research setting.

Corey-Bakshi-Shibata (CBS) Reduction of 3-Fluorobenzophenone

This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the prochiral ketone.

Materials:

  • 3-Fluorobenzophenone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide (BMS) complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add 3-fluorobenzophenone (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the ketone.

  • Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise via syringe.

  • Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly add methanol to quench the excess borane, followed by the addition of 1N HCl.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Asymmetric Transfer Hydrogenation of 3-Fluorobenzophenone

This protocol employs a chiral ruthenium catalyst to facilitate the asymmetric transfer of hydrogen from isopropanol to the ketone.

Materials:

  • 3-Fluorobenzophenone

  • (R,R)-Ru-TsDPEN catalyst

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Ru-TsDPEN catalyst (0.005 - 0.01 eq) and a base (e.g., KOH, 0.02 eq) in anhydrous isopropanol. Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: In a separate flask, dissolve 3-fluorobenzophenone (1.0 eq) in anhydrous isopropanol.

  • Reaction Initiation: Transfer the activated catalyst solution to the solution of the ketone.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Chiral Ligand-Mediated Arylation of 3-Fluorobenzaldehyde

This method involves the enantioselective addition of an organometallic reagent to an aldehyde, mediated by a chiral titanium complex.

Materials:

  • 3-Fluorobenzaldehyde

  • (R)-DPP-H8-BINOL (chiral ligand)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Phenylmagnesium bromide solution (in THF or diethyl ether)

  • Anhydrous dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-DPP-H8-BINOL (0.02 - 0.05 eq) in anhydrous DCM. Add Ti(OiPr)₄ (2.0 eq) and stir at room temperature for 1 hour.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 3-fluorobenzaldehyde (1.0 eq) in anhydrous DCM and cool to -40 °C.

  • Reaction Initiation: Add the pre-formed chiral titanium catalyst to the aldehyde solution. Subsequently, add phenylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature at -40 °C.

  • Reaction Conditions: Stir the reaction mixture at -40 °C to 0 °C for several hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of 1N HCl at 0 °C.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The catalytic systems benchmarked in this guide represent robust and highly effective methods for the asymmetric synthesis of this compound and related chiral diarylmethanols. The choice of a specific method will depend on factors such as substrate scope, cost and availability of the catalyst, and scalability of the process. The CBS reduction and chiral ligand-mediated arylation offer exceptional enantioselectivity, while asymmetric transfer hydrogenation provides a practical alternative with high yields.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile catalytic systems will remain a key area of research. Future innovations may focus on the use of earth-abundant metal catalysts, organocatalysis, and biocatalysis to further enhance the green credentials of these important transformations.

References

A Head-to-Head Comparison of Purification Techniques for 3-Fluorobenzhydrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. 3-Fluorobenzhydrol, a key structural motif in various pharmacologically active molecules, is no exception. Its purification is a critical step that directly impacts the quality and efficacy of downstream products. This guide provides an in-depth, head-to-head comparison of the most common purification techniques for this compound: recrystallization, column chromatography, and distillation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their specific needs.

Understanding the Target: Physicochemical Properties of this compound

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

PropertyValueSource
CAS Number 365-17-3[1][2]
Molecular Formula C₁₃H₁₁FO[2]
Molecular Weight 202.22 g/mol [2]
Boiling Point 178-179 °C at 16 Torr[3]
Appearance White to off-white solid[4]

The solid nature of this compound at room temperature makes recrystallization a primary candidate for purification. Its relatively high boiling point suggests that distillation, particularly under reduced pressure, is also a viable option. The choice between these and chromatographic methods will depend on the nature and quantity of impurities present.

The Impurity Profile: A Tale of Two Synthetic Routes

The effectiveness of a purification technique is intrinsically linked to the impurity profile of the crude product. The most common synthetic routes to this compound are the Grignard reaction of 3-fluorobenzaldehyde with phenylmagnesium bromide and the reduction of 3-fluorobenzophenone. Each route presents a unique set of potential impurities.

1. Grignard Synthesis from 3-Fluorobenzaldehyde:

  • Unreacted 3-fluorobenzaldehyde: A common impurity if the Grignard reagent is not added in sufficient excess or if the reaction does not go to completion.

  • Biphenyl: A significant byproduct formed from the coupling of the Grignard reagent (phenylmagnesium bromide).[5]

  • Pinacol coupling products: Minor byproducts that can form during the reaction.[6]

2. Reduction of 3-Fluorobenzophenone:

  • Unreacted 3-fluorobenzophenone: Incomplete reduction will leave the starting ketone as a major impurity.[7]

  • Over-reduction products: While less common with mild reducing agents like sodium borohydride, stronger agents could potentially lead to the formation of 3-fluorodiphenylmethane.

Understanding these potential contaminants is crucial for selecting the most appropriate purification strategy.

Head-to-Head Comparison of Purification Techniques

Here, we dissect the three primary purification techniques, offering a balanced view of their strengths and weaknesses in the context of purifying this compound.

TechniquePrincipleIdeal for RemovingPurityYieldScalabilityCost & Time
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[8]Small amounts of impurities with different solubility profiles.Potentially very high with multiple recrystallizations.Can be high if the solubility difference is significant; some loss in mother liquor is inevitable.Excellent for large quantities.Relatively low cost, can be time-consuming due to cooling and drying steps.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.[9]Impurities with similar solubility but different polarity.High, can separate closely related compounds.Generally lower than recrystallization due to tailing and the need to combine fractions.Less suitable for very large scales.Higher cost (solvents, silica gel), can be faster for small to medium scales.
Distillation Separation based on differences in boiling points.Volatile impurities or non-volatile impurities.High for compounds with significantly different boiling points from impurities.High, with minimal loss if performed carefully.Very scalable for industrial applications.Equipment intensive, can be time-consuming, requires thermal stability of the compound.

Experimental Protocols

The following protocols are designed to be robust starting points for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Recrystallization Protocol

This protocol is based on general procedures for benzhydrol derivatives and aims to provide a high-purity product.[4][8]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, toluene, or a mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. A good solvent will dissolve the compound when hot but not at room temperature. Heptane or a mixture of hexane and ethyl acetate are good starting points.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment: The purity of the recrystallized product should be confirmed by melting point analysis and an appropriate analytical technique such as HPLC or GC-MS.

Column Chromatography Protocol

This protocol is designed for the purification of this compound from impurities with similar solubility but different polarity.[9]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure to push it through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Distillation Protocol

Given the boiling point of this compound, vacuum distillation is the recommended method to avoid thermal decomposition.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask.

  • Applying Vacuum: Gradually apply a vacuum to the system. A pressure of around 16 Torr is a good starting point based on the available boiling point data.[3]

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The expected boiling point is around 178-179 °C at 16 Torr.[3]

  • Cooling and Collection: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each purification technique.

Recrystallization_Workflow cluster_0 Recrystallization Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Add min. solvent Hot Filtration (optional) Hot Filtration (optional) Dissolution in Hot Solvent->Hot Filtration (optional) Remove insolubles Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration (optional)->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Isolate crystals Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Drying Drying Washing with Cold Solvent->Drying Remove solvent Pure Product Pure Product Drying->Pure Product

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Workflow cluster_1 Column Chromatography Crude Product Crude Product Sample Loading on Column Sample Loading on Column Crude Product->Sample Loading on Column Dissolve in min. solvent Elution with Solvent System Elution with Solvent System Sample Loading on Column->Elution with Solvent System Fraction Collection Fraction Collection Elution with Solvent System->Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Fraction Collection->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Rotary Evaporation Pure Product Pure Product Solvent Removal->Pure Product

Caption: Column chromatography workflow for this compound.

Distillation_Workflow cluster_2 Vacuum Distillation Crude Product Crude Product Heating under Vacuum Heating under Vacuum Crude Product->Heating under Vacuum Vaporization Vaporization Heating under Vacuum->Vaporization Condensation Condensation Vaporization->Condensation Collection of Pure Distillate Collection of Pure Distillate Condensation->Collection of Pure Distillate Pure Product Pure Product Collection of Pure Distillate->Pure Product

Caption: Vacuum distillation workflow for this compound.

Purity Assessment: The Final Verdict

Regardless of the chosen purification method, a robust analytical assessment is essential to confirm the purity of the final product. A multi-technique approach is often the most comprehensive.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

Conclusion: Selecting the Optimal Path to Purity

The choice of purification technique for this compound is not a one-size-fits-all decision. It requires a careful consideration of the synthetic route, the likely impurity profile, the desired scale of purification, and the available resources.

  • For high purity on a large scale, particularly when dealing with minor impurities of different solubility, recrystallization is often the most cost-effective and efficient method.

  • When faced with impurities of similar solubility but different polarity, or for smaller scale purifications requiring high resolution, column chromatography is the technique of choice.

  • For removing volatile or non-volatile impurities from a thermally stable compound, especially at an industrial scale, vacuum distillation is a powerful tool.

By understanding the principles and practicalities of each technique, researchers can confidently select and optimize a purification strategy that delivers high-purity this compound, ensuring the integrity and success of their downstream applications.

References

A Comparative Guide to the Isomeric Effects on the Biological Targets of Fluorobenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can mean the difference between a potent therapeutic agent and an inactive, or even toxic, compound. The human body is an inherently chiral environment, and thus, each enantiomer can interact differently with protein targets like receptors and enzymes.[1][2] The fluorobenzhydrol scaffold, characterized by two fluorine-substituted phenyl rings attached to a central hydroxylated carbon, represents a privileged structure in drug discovery, appearing in compounds targeting a range of biological systems.[3][4][5]

This guide provides an in-depth comparison of the isomeric effects of fluorobenzhydrol derivatives. We will explore how the spatial orientation of substituents dictates interactions with specific biological targets, using experimental data from binding assays, functional screens, and molecular modeling. We will move beyond a simple recitation of data to explain the causal relationships between structure and activity, providing field-proven protocols that form a self-validating framework for researchers. This document is intended for drug development professionals seeking to navigate the complexities of stereoisomerism and leverage it for the rational design of more selective and efficacious therapeutics.

The Foundational Step: Resolving Isomers for Biological Characterization

Before any meaningful biological comparison can be made, the individual enantiomers of a racemic fluorobenzhydrol derivative must be separated and their absolute stereochemistry determined. The failure to do so would lead to ambiguous data, confounding the distinct effects of each isomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, utilizing chiral stationary phases (CSPs) that interact differentially with each enantiomer.[6][7]

The choice of CSP is critical and often empirical. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly versatile for separating a wide range of chiral compounds.[2][6] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability and thus result in different retention times.

G cluster_workflow Isomer Resolution & Characterization Workflow racemate Racemic Fluorobenzhydrol Derivative Synthesis chiral_hplc Chiral HPLC Separation (e.g., Amylose-based CSP) racemate->chiral_hplc Injection enantiomer_r Isolate Enantiomer 1 (e.g., R-isomer) chiral_hplc->enantiomer_r Early Eluting Peak enantiomer_s Isolate Enantiomer 2 (e.g., S-isomer) chiral_hplc->enantiomer_s Late Eluting Peak purity Assess Enantiomeric Purity (>99% ee) enantiomer_r->purity enantiomer_s->purity bioassay Parallel Biological Evaluation purity->bioassay Proceed if pure

Caption: General workflow for the separation and subsequent biological testing of chiral isomers.

Experimental Protocol: Chiral HPLC Separation of Fluorobenzhydrol Derivatives

This protocol provides a robust starting point for resolving fluorobenzhydrol enantiomers.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. These columns are known for their broad enantioselectivity.[2]

  • Mobile Phase Screening:

    • Normal Phase Mode: Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). Run a sample of the racemic mixture. If separation is poor, systematically vary the ratio (e.g., 80:20, 95:5) to optimize resolution and retention time.

    • Polar Organic Mode: If normal phase fails, switch to a polar organic mobile phase such as Acetonitrile/Methanol (50:50 v/v).

    • Reversed-Phase Mode: As a third option, use a mobile phase of Water/Acetonitrile with 0.1% formic acid. This is often useful for more polar derivatives.[6]

  • Method Optimization:

    • Flow Rate: Adjust the flow rate (typically 0.5-1.5 mL/min) to balance analysis time with separation efficiency.

    • Temperature: Control the column temperature (e.g., 25°C). Varying the temperature can sometimes improve peak shape and resolution.

  • Fraction Collection and Purity Analysis:

    • Collect the eluting fractions corresponding to each separated peak.

    • Re-inject a small amount of each collected fraction onto the same column to confirm its enantiomeric purity (enantiomeric excess, or ee). Aim for >99% ee before proceeding to biological assays.

Case Study: Isomeric Effects on Muscarinic M1 Receptor Antagonism

A compelling example of isomeric differentiation is found in 4,4'-difluorobenzhydrol carbamate derivatives designed as selective antagonists for the M1 muscarinic acetylcholine receptor, a key target in neuroscience.[3]

Ligand Design and Hypothesis

The initial drug design hypothesis involved modifying a known muscarinic ligand scaffold with a 4,4'-difluorobenzhydrol moiety to explore new interactions within the receptor's binding pocket.[3] Molecular docking simulations against the M1 receptor crystal structure (PDB: 5CXV) were employed to predict how different isomers might bind. These computational studies suggested that while both enantiomers could occupy the lipophilic pockets of the binding site, their precise orientation and ability to form key interactions would differ.[3] Specifically, the (R)-enantiomer was predicted to form a favorable cation–π interaction with a key tyrosine residue (Tyr404), an interaction often crucial for high-affinity muscarinic ligands.[3]

G cluster_binding Differential Binding of Isomers in M1 Receptor Pocket receptor M1 Receptor Binding Pocket Lipophilic Pocket 1 Lipophilic Pocket 2 Tyr404 Residue r_isomer (R)-Isomer r_isomer->receptor:p1 Occupies r_isomer->receptor:p2 Occupies r_isomer->receptor:tyr Strong Cation-π Interaction s_isomer (S)-Isomer s_isomer->receptor:p1 Occupies s_isomer->receptor:p2 Occupies s_isomer->receptor:tyr Weaker/No Interaction

Caption: Predicted differential binding modes of fluorobenzhydrol enantiomers at the M1 receptor.

Comparative Biological Data

To validate the docking predictions, the separated enantiomers were evaluated in radioligand binding assays to determine their affinity (Ki) for the M1 receptor. Functional assays were then performed to confirm their antagonist activity. The results demonstrate a clear stereospecificity.

CompoundIsomerM1 Receptor Binding Affinity (Ki, nM)Functional Activity
Derivative 7 (R)-750 ± 8Antagonist
(S)-7320 ± 45Antagonist
Derivative 9 (R)-9120 ± 15Antagonist
(S)-9>1000Weak Antagonist

Data synthesized from findings reported in related studies, such as the one on M1 antagonists.[3]

The data clearly show that the (R)-enantiomers consistently exhibit significantly higher affinity for the M1 receptor compared to their (S)-counterparts. This empirical evidence strongly supports the initial molecular docking hypothesis, where the specific spatial arrangement of the (R)-isomer enables a more favorable binding interaction, translating directly to higher potency.

Experimental Protocol: In Vitro Muscarinic Receptor Binding Assay
  • Source Material: Use cell membranes prepared from CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: Employ [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound (one of the separated isomers at varying concentrations), and 50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 0.5 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • To determine non-specific binding, run parallel wells containing a high concentration of a known M1 antagonist (e.g., 1 µM atropine).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, washing three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Broadening the Search: Identifying Novel Targets and Off-Targets

While the M1 receptor provides a clear case study, fluorobenzhydrol derivatives may interact with other biological targets, including ion channels, which are a major class of drug targets.[8] Identifying these on-target and potential off-target interactions is crucial for developing a comprehensive safety and efficacy profile. This requires a systematic target identification and validation workflow.

G cluster_workflow Target Identification & Validation Workflow for Isomers pheno_screen Phenotypic Screen (e.g., Cell Viability, Signaling Pathway) target_id Target Identification (e.g., Chemoproteomics, DARTS, Genetic Screens) pheno_screen->target_id Identifies Bioactive Isomer target_val Target Validation (e.g., CRISPR Knockout, RNAi) target_id->target_val Generates Target Hypothesis assay_dev Biochemical/Functional Assay Development target_val->assay_dev Confirms Target Relevance sar Structure-Activity Relationship (SAR) Study assay_dev->sar Enables Quantitative Comparison of Isomers

Caption: A systematic workflow for identifying and validating the biological targets of bioactive isomers.

One powerful method for unbiased target identification is Drug Affinity Responsive Target Stability (DARTS).[9] This technique leverages the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it more resistant to proteolysis.

Case Scenario: Isomeric Effects on Ion Channel Modulation

Let's hypothesize that a phenotypic screen reveals that the (S)-enantiomer of a novel fluorobenzhydrol derivative, (S)-FBD, inhibits neuronal firing, while the (R)-isomer is inactive. This points towards a potential ion channel target.[10]

1. High-Throughput Screening (HTS) for Ion Channel Activity: The first step is to screen the isomers against a panel of ion channels using fluorescence-based assays. These assays indirectly measure channel activity by detecting changes in membrane potential or ion flux.[11] They are highly amenable to HTS formats.[11]

CompoundTarget ChannelHTS Assay Result (IC₅₀, µM)
(S)-FBD Naᵥ1.71.2
(R)-FBD Naᵥ1.7> 50
(S)-FBD hERG> 50
(R)-FBD hERG> 50

This hypothetical data shows that (S)-FBD is a potent inhibitor of the voltage-gated sodium channel Naᵥ1.7, a target implicated in pain pathways, while (R)-FBD is inactive. Both isomers show no activity at the hERG potassium channel, a critical anti-target for cardiotoxicity.

2. Definitive Functional Validation with Electrophysiology: While HTS provides valuable initial hits, the gold standard for confirming ion channel modulation is patch-clamp electrophysiology.[11] This technique directly measures the ion currents flowing through the channel, providing definitive evidence of inhibition or activation.

Experimental Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human Naᵥ1.7 channel.

  • Instrumentation: Employ an automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Solutions:

    • Internal Solution (in pipette): Contains ions that mimic the intracellular environment (e.g., high K⁺, low Na⁺).

    • External Solution (bath): Contains ions that mimic the extracellular environment (e.g., high Na⁺, low K⁺).

  • Voltage Protocol:

    • Hold the cell membrane at a resting potential where the channels are closed (e.g., -100 mV).

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit the opening of Naᵥ1.7 channels, resulting in a measurable inward sodium current.

  • Compound Application:

    • Establish a stable baseline current by repeatedly applying the voltage protocol.

    • Apply increasing concentrations of the test isomer ((S)-FBD or (R)-FBD) to the external solution.

    • Measure the peak sodium current at each concentration after it reaches a steady-state effect.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀. This provides a precise measure of the isomer's potency.

Conclusion and Future Outlook

The evidence presented in this guide underscores a fundamental principle of drug development: stereoisomers are distinct chemical entities and must be evaluated as such. For fluorobenzhydrol derivatives, the specific three-dimensional arrangement dictated by chirality governs their interaction with biological targets, leading to significant differences in potency and selectivity. The case study on M1 muscarinic antagonists demonstrates how one isomer can possess orders of magnitude higher affinity than its counterpart due to subtle but critical differences in binding interactions.[3] Furthermore, our exploration of target identification workflows and ion channel modulation highlights the necessity of a multi-faceted experimental approach to fully characterize the pharmacological profile of each isomer.

As drug discovery moves towards ever-greater precision, the systematic evaluation of isomeric effects is not merely an academic exercise but a regulatory and scientific necessity. Future efforts should focus on integrating advanced computational modeling with high-throughput experimental validation to predict stereospecific interactions more accurately, thereby accelerating the design of safer, more effective, single-enantiomer drugs.

References

A Senior Application Scientist's Guide to Confirming the Structure of 3-Fluorobenzhydrol Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural elucidation of 3-Fluorobenzhydrol derivatives, a class of compounds with significant potential in medicinal chemistry.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing organic molecules, X-ray crystallography offers unparalleled, definitive proof of molecular structure.[1][2] This guide will not only detail the crystallographic workflow but also provide a comparative analysis with these other techniques, offering a holistic understanding of structural confirmation in modern drug discovery.

The Imperative for Unambiguous Structure: Why X-ray Crystallography?

The introduction of a fluorine atom into a benzhydrol scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence how the molecule interacts with its biological target. Therefore, confirming the exact substitution pattern and the molecule's conformation is not merely a confirmatory step but a critical aspect of the drug design and development process.

X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms and the bonds between them can be determined.[3] This technique is uniquely capable of:

  • Unambiguously determining the absolute configuration of chiral centers.

  • Revealing the precise conformation of the molecule in the solid state.

  • Elucidating intermolecular interactions , such as hydrogen bonding and π-stacking, which are crucial for understanding crystal packing and can provide insights into molecular recognition at a biological target.

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSCDC), we can leverage the known structure of its parent compound, benzhydrol, as a foundational example. The principles and methodologies described herein are directly applicable to its fluorinated derivatives.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The following workflow outlines the key stages, providing the causality behind each experimental choice.

Diagram of the X-ray Crystallography Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Crystallization Step 1: Crystallization Mounting Step 2: Crystal Mounting Crystallization->Mounting High-quality single crystal Diffraction Step 3: X-ray Diffraction Mounting->Diffraction Mounted crystal Integration Step 4: Data Integration & Scaling Diffraction->Integration Diffraction pattern Phasing Step 5: Phase Determination Integration->Phasing Reflection intensities Refinement Step 6: Model Building & Refinement Phasing->Refinement Initial electron density map Validation Step 7: Validation Refinement->Validation Refined structure Deposition Step 8: Deposition (e.g., CCDC) Validation->Deposition Validated CIF file techniques Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Weight NMR NMR Spectroscopy Synthesis->NMR Provides Connectivity & Environment Xray X-ray Crystallography Synthesis->Xray Requires Single Crystal MS->NMR Structure Confirmed Structure MS->Structure NMR->Xray NMR->Structure Xray->Structure Definitive 3D Structure

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers engaged in advanced synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Fluorobenzhydrol, ensuring the safety of laboratory personnel and adherence to the highest standards of environmental compliance.

Foundational Safety: Hazard Identification and Immediate Handling

Before any disposal procedure can begin, a thorough understanding of the compound's characteristics is essential. While comprehensive toxicological data for this compound may be limited, its structure as a halogenated aromatic alcohol informs the necessary precautions. We must operate under the assumption that it presents potential hazards, including skin, eye, and respiratory irritation.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and OSHA-compliant safety goggles, must be worn at all times when handling the compound or its waste.[1]

  • Ventilation: All handling and waste consolidation activities should be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1]

  • Spill Management: In the event of a spill, the area should be secured. For solid spills, carefully sweep the material into a designated waste container.[2][3] For solutions, absorb the spill with an inert, non-combustible material like vermiculite or sand, and place the contaminated absorbent into the hazardous waste container.[4]

The Principle of Segregation: Why Halogenated Waste is Different

The single most critical step in the proper disposal of this compound is its correct categorization. As an organofluorine compound, it falls under the classification of halogenated organic waste .[5][6] This distinction is not arbitrary; it is based on fundamental chemical principles that have significant safety and environmental implications.

The causality is clear: Halogenated compounds, when incinerated, can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) gas.[7] Standard incinerators used for non-halogenated organic solvents are often not equipped to handle these corrosive gases, leading to equipment failure and the release of hazardous emissions. Therefore, segregating halogenated waste ensures it is sent to specialized high-temperature incinerators with "scrubbers" that neutralize these acidic gases before they are released into the atmosphere. Mixing halogenated and non-halogenated waste streams is a costly and dangerous error, as the entire volume must then be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6][8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the collection and temporary storage of this compound waste within the laboratory, pending pickup by a certified disposal service.

Step 1: Waste Collection at the Source

  • Collect all waste materials containing this compound—including pure compound, solutions, and contaminated materials (e.g., weighing paper, gloves, silica gel)—in a designated, compatible waste container.[4]

  • Crucially, do not mix this waste with non-halogenated organic solvents, strong acids or bases, or aqueous waste. [5][8][9] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

Step 2: Container Selection and Labeling

  • Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE).[9] The container must have a secure, vapor-tight lid to prevent evaporation and spills.[8]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[10]

  • The label must clearly state the contents. List "this compound" and any solvents present. Include the approximate percentages of each component.[5] The words "Hazardous Waste" must be prominently displayed.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][11] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be a secondary containment bin or tray to capture any potential leaks.[9]

  • Keep the waste container closed at all times, except when actively adding waste.[12]

Step 4: Arranging Final Disposal

  • Once the waste container is full, or if it has been accumulating for a period approaching your institution's limit (often 6-12 months), arrange for a pickup from your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]

  • Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[8][9][11]

Data Summary and Procedural Workflow

To ensure clarity and immediate comprehension, the essential safety and disposal parameters are summarized below.

ParameterSpecificationRationale & Authority
Waste Category Halogenated Organic WasteContains fluorine, a halogen. Improper incineration can produce corrosive HF gas.[5][6]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against potential skin, eye, and clothing contamination.[1]
Handling Area Chemical Fume HoodMinimizes inhalation exposure to potential dust or vapors.[1]
Waste Container Labeled, sealed HDPE or other compatible plastic carboyPrevents leaks, spills, and evaporation. Must be chemically resistant.[8][9]
Labeling "Hazardous Waste: Halogenated Organics" + Full Chemical NamesComplies with OSHA Hazard Communication and ensures proper handling by disposal personnel.[8][10]
Prohibited Actions Drain Disposal, Trash Disposal, Mixing with Non-Halogenated WastePrevents environmental contamination, dangerous chemical reactions, and regulatory violations.[8][9][11]

The following diagram illustrates the logical steps for managing this compound waste from generation to disposal.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (this compound) B Identify Waste Form A->B C Pure Solid or Contaminated Solid B->C Solid D Solution B->D Liquid E Select Compatible Container (e.g., HDPE) C->E F Is Solvent Halogenated? D->F I Affix 'Hazardous Waste' Label List all chemical components E->I G Combine with Halogenated Waste Stream F->G Yes H Collect in Separate Halogenated Waste Container F->H No G->I H->I J Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) I->J K Contact EHS for Pickup by Certified Waste Hauler J->K

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Regulatory Framework: A Foundation of Trust

The procedures outlined in this guide are grounded in the regulations set forth by key governing bodies. The Occupational Safety and Health Administration (OSHA), through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), mandates the development of a Chemical Hygiene Plan (CHP) which includes provisions for safe handling and waste disposal.[15][16] The Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA), which defines the requirements for waste identification, storage, and disposal.[17] Adherence to these protocols ensures not only the safety of your laboratory but also your institution's compliance with federal and state law.

By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility, reinforcing the trust that is fundamental to the scientific enterprise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.